B1580027 L-LEUCINE (1-13C; 15N+)

L-LEUCINE (1-13C; 15N+)

Cat. No.: B1580027
M. Wt: 133.16
Attention: For research use only. Not for human or veterinary use.
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Description

L-LEUCINE (1-13C; 15N+) is a useful research compound. Molecular weight is 133.16. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (1-13C; 15N+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C; 15N+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

133.16

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Integrated Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

From Multi-Omics to Functional Interrogation: A Technical Guide

Executive Summary

The pharmaceutical industry faces a paradox: despite exponential growth in biological data, clinical attrition rates remain stubbornly high, with approximately 90% of drug candidates failing during clinical development. The primary driver of this failure—accounting for 40–50% of Phase II/III attrition—is the lack of clinical efficacy, which stems directly from poor target validation in the early discovery phase.

This technical guide moves beyond basic "target hunting" to establish a rigorous, self-validating framework for Target Identification and Validation (TIDVAL) . We reject the linear, reductionist model in favor of a systems biology approach that integrates computational prioritization (Open Targets) with functional interrogation (CRISPR screening) and biophysical confirmation (CETSA).

Part 1: The Paradigm Shift in Target Discovery

Traditional discovery relied on literature mining and phenotypic observation. Modern discovery must be data-driven and genetically anchored . Targets supported by human genetic evidence (GWAS, eQTLs) are twice as likely to succeed in clinical trials.

1.1 Computational Prioritization: Filtering the Noise

Before wet-lab validation, we must narrow the search space using orthogonal datasets. We utilize platforms like Open Targets to integrate heterogeneous data types.[1][2][3]

The Logic of Integration:

  • Genetics (GWAS): Links a gene variant to a disease phenotype (Causality).

  • Transcriptomics (scRNA-seq): Confirms the gene is expressed in the relevant cell type (Context).

  • Proteomics: Validates the presence of the protein product (Actionability).

Figure 1: Integrated Target Prioritization Pipeline

TargetPipeline cluster_inputs Multi-Omics Inputs GWAS GWAS & Genetics (Causality) Integration Data Integration (e.g., Open Targets) GWAS->Integration RNA scRNA-seq (Cell Context) RNA->Integration Chem ChEMBL/BindingDB (Tractability) Chem->Integration Scoring Association Scoring (Locus-to-Gene) Integration->Scoring List Prioritized Target List Scoring->List

Caption: A logic flow demonstrating how orthogonal data streams converge to filter high-confidence targets, reducing false positives before experimental work begins.

Part 2: Functional Interrogation (Experimental Validation)

Computational prediction is a hypothesis; experimental perturbation is the proof. The gold standard for validating target essentiality is the Pooled CRISPR-Cas9 Knockout Screen .

2.1 Protocol: Genome-Wide Pooled CRISPR-Cas9 Screen

Objective: To identify genes that are essential for the survival or proliferation of a specific disease model (e.g., a cancer cell line) under specific conditions.

Expert Insight: The critical failure point in CRISPR screens is "representation." If you lose library coverage due to poor transduction efficiency or insufficient cell numbers, your data is noise.

Step-by-Step Methodology:

  • Library Design & Amplification:

    • Use a validated library (e.g., Brunello or GeCKO v2) containing 4–6 sgRNAs per gene.

    • Amplify the plasmid library in E. coli ensuring >500x coverage per guide to prevent plasmid loss.

  • Lentiviral Packaging:

    • Transfect HEK293T cells with the library and packaging plasmids (psPAX2, pMD2.G).

    • Harvest viral supernatant at 48h and 72h.

    • Critical Step: Perform a functional titer to determine the volume required for specific Multiplicity of Infection (MOI).

  • Transduction (The "Low MOI" Rule):

    • Transduct target cells at MOI < 0.3 .

    • Reasoning: An MOI of 0.3 ensures that ~95% of infected cells receive only one viral particle (one sgRNA). Multiple integrations create false synthetic lethality signals.

    • Calculation: For a library of 100,000 guides at 500x coverage, you need

      
       surviving cells. At 30% transduction efficiency, you must start with 
      
      
      
      cells.
  • Selection & Expansion:

    • Apply Puromycin selection (2–5 days) to eliminate non-transduced cells.

    • Maintain the cells for 14–21 days (approx. 10 doublings).

    • Constraint: Always maintain >500x coverage during passaging to prevent "bottlenecking" drift.

  • Deconvolution & Analysis:

    • Extract gDNA from T0 (baseline) and T_end (endpoint) samples.

    • PCR amplify the sgRNA region with Illumina adapters.

    • Sequence (NGS) and analyze using MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).

    • Metric: Look for depletion (essential genes) or enrichment (suppressors).

Figure 2: CRISPR Screening Workflow

CRISPR_Workflow Library sgRNA Library (Plasmid) Virus Lentiviral Packaging Library->Virus Infection Transduction (MOI < 0.3) Virus->Infection Selection Puro Selection (T0 Reference) Infection->Selection Screen Phenotypic Screen (14-21 Days) Selection->Screen Treatment NGS NGS Deconvolution (MAGeCK) Selection->NGS T0 DNA Screen->NGS T_end DNA

Caption: The linear workflow of a pooled CRISPR screen. Note the split at 'Selection' where the baseline (T0) reference population is harvested.

Part 3: Druggability & Target Engagement[2]

Validating a gene's biological function is not the same as validating it as a drug target. We must prove that a small molecule can physically bind the protein in a live cellular environment.[4]

3.1 Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells.[4][5][6][7][8]

Expert Insight: Traditional biochemical assays (like SPR) use purified proteins that lack cellular context (post-translational modifications, co-factors). CETSA validates binding in situ.

Methodology:

  • Treatment:

    • Treat live cells with the compound of interest (and DMSO control) for 1–2 hours.

    • Tip: Use a concentration 5–10x above the biochemical IC50 to ensure saturation.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat each tube to a different temperature (gradient from 37°C to 65°C) for 3 minutes.

    • Mechanism:[5][9] Unbound proteins denature and precipitate at lower temperatures. Ligand-bound proteins are thermodynamically stabilized and remain in solution.[5]

  • Lysis & Separation:

    • Lyse cells using a mild buffer (e.g., RIPA with protease inhibitors).

    • Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble fraction).

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen.

    • Data Output: Plot the "Melting Curve." A shift of the curve to the right (higher Tm) indicates direct target binding.

Table 1: Comparative Validation Metrics

Assay TypeQuestion AnsweredKey MetricFalse Positive Risk
CRISPR KO Is the gene essential?Depletion Score (LogFC)Off-target editing
CETSA Does the drug bind the target?

Tm (Melting Shift)
Non-specific stabilization
PROTAC Is the protein degradable?DC50 (Degradation conc.)Hook effect

Figure 3: CETSA Logic Tree

CETSA_Logic cluster_outcomes Thermodynamic Outcome Start Cell Treatment Heat Thermal Challenge (Gradient) Start->Heat Unbound Unbound Protein: Unstable -> Precipitates Heat->Unbound Bound Ligand-Bound Protein: Stabilized -> Soluble Heat->Bound Sep Centrifugation (Remove Pellet) Unbound->Sep Lost in Pellet Bound->Sep Remains in Supernatant Detect Western Blot (Supernatant Only) Sep->Detect

Caption: The biophysical principle of CETSA. Ligand binding prevents protein precipitation during heat shock, allowing detection in the soluble fraction.

References
  • Open Targets Platform. (2024). Open Targets Platform: A platform for therapeutic target identification and validation. [Link][2][10]

  • Bersuker, K., et al. (2019). Protocol for performing pooled CRISPR-Cas9 loss-of-function screens.[11][12][13] Nature Protocols / Star Protocols. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5][6][7] Nature Protocols. [Link]

  • Hutchinson, L., & Kirk, R. (2011). High attrition rates in drug development: causes and solutions. Nature Reviews Drug Discovery.[14] [Link]

  • Li, W., et al. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology.[13][15] [Link]

Sources

Precision Isotopologues in Structural Biology: Technical Guide to L-Leucine-1-13C,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 80134-83-4 L-Leucine 1-13C 15N specifications Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, Drug Discovery Scientists

Executive Summary

L-Leucine-1-13C,15N (CAS 80134-83-4) represents a critical tool in the arsenal of modern structural biology and metabolomics. Unlike uniformly labeled amino acids, this specific isotopologue—labeled exclusively at the carbonyl carbon (C1) and the alpha-nitrogen (15N)—enables precise residue-selective interrogation. This guide delineates the physicochemical specifications, experimental utility in Nuclear Magnetic Resonance (NMR) spectroscopy, and rigorous handling protocols required to maintain isotopic fidelity during proteomic workflows.

Part 1: Chemical & Physical Specifications

The integrity of experimental data relies on the purity and isotopic enrichment of the starting material. The following specifications define the research-grade standard for CAS 80134-83-4.

Table 1: Physicochemical Properties
ParameterSpecificationNotes
Chemical Name L-Leucine-1-13C,15NSynonyms: (S)-2-Amino-4-methylpentanoic acid
CAS Number 80134-83-4Specific to the 1-13C, 15N labeling pattern
Linear Formula (CH₃)₂CHCH₂CH(¹⁵NH₂)¹³COOHLabeling at C1 (Carbonyl) and N (Amide)
Molecular Weight 133.16 g/mol +2 Da shift vs. natural L-Leucine (131.[1][2][3]17)
Chemical Purity ≥ 98%Determined by HPLC/TLC
Chiral Purity ≥ 99% L-enantiomerCritical to prevent D-Leu incorporation artifacts
Appearance White to off-white powderCrystalline solid
Solubility Soluble in water, 5 M HCl50 mg/mL clear solution
Melting Point >300 °CSublimes/decomposes
Table 2: Isotopic Enrichment Standards
IsotopeAtom PositionEnrichment LevelDetection Method
Carbon-13 (¹³C) C1 (Carboxyl/Carbonyl)≥ 99 atom %¹³C-NMR / Mass Spectrometry
Nitrogen-15 (¹⁵N) Alpha-Amino Nitrogen≥ 98 atom %¹⁵N-NMR / Mass Spectrometry

Part 2: Applications in Biomolecular NMR

The primary utility of L-Leucine-1-13C,15N lies in Spectral Simplification and Backbone Dynamics studies of high-molecular-weight proteins.

Mechanism of Action

In large protein complexes (>50 kDa), uniformly labeled samples often yield crowded ¹H-¹⁵N HSQC spectra with overlapping peaks. By incorporating L-Leucine-1-13C,15N into an otherwise unlabeled (or deuterated) background:

  • ¹⁵N Filter: Only Leucine residues generate observable amide signals in ¹H-¹⁵N correlation experiments.

  • ¹³C Probe: The ¹³C-carbonyl allows for carbonyl relaxation measurements (CSA/dipolar cross-correlation) to probe backbone dynamics without interference from side-chain carbons.

Visualization: Residue-Selective NMR Workflow

The following diagram illustrates the logical flow of using this isotopologue to assign specific residues in a crowded protein spectrum.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectroscopy Media Minimal Media (Unlabeled C/N sources) Expression Protein Expression (Auxotrophic Strain) Media->Expression Isotope Add L-Leu-1-13C,15N (CAS 80134-83-4) Isotope->Expression Selective Incorporation HSQC 1H-15N HSQC Acquisition Expression->HSQC Purified Protein Filter Spectral Filtering HSQC->Filter Result Leu-Only Spectrum (Simplified) Filter->Result Eliminate Non-Leu Signals

Figure 1: Workflow for residue-selective labeling using L-Leucine-1-13C,15N to simplify NMR spectra of complex proteins.

Part 3: Experimental Protocol – Selective Labeling

Objective: To produce a protein sample where only Leucine residues are isotopically labeled for NMR analysis.

Required Reagents
  • Strain: E. coli auxotroph for Leucine (e.g., DL39) or standard BL21(DE3) using the "Shift" method.

  • Media: M9 Minimal Media (Isotope-free glucose and NH₄Cl).

  • Tracer: L-Leucine-1-13C,15N (50–100 mg/L).

  • Inhibitors (Optional): If not using an auxotroph, excess L-Valine and L-Isoleucine (to inhibit endogenous branched-chain synthesis).

Step-by-Step Methodology
  • Pre-Culture: Inoculate E. coli in 10 mL LB media; grow overnight at 37°C.

  • Wash Step: Centrifuge cells (3000 x g, 10 min). Resuspend pellet in M9 salts to remove rich media traces. Repeat twice.

  • Adaptation Phase: Inoculate into 50 mL M9 media (containing naturally abundant Glucose/NH₄Cl). Grow to OD₆₀₀ ~0.6.

  • Production Culture: Transfer to 1L M9 media.

  • Induction & Labeling (The "Shift"):

    • Grow to OD₆₀₀ = 0.7.

    • Add Amino Acid Cocktail: Add L-Leucine-1-13C,15N (100 mg/L).

    • Critical Control: Simultaneously add unlabeled Valine and Isoleucine (100 mg/L each) to suppress metabolic scrambling via the acetohydroxy acid synthase pathway [1].

    • Wait 15 minutes for cellular uptake.

    • Induce with IPTG (0.5 - 1 mM).

  • Harvest: Incubate for protein expression (time varies by protein, typically 4-12 hours). Harvest cells by centrifugation.

Part 4: Quality Assurance & Mass Spectrometry

Before committing to expensive NMR time, the incorporation efficiency must be validated.

QC Protocol: Intact Mass Analysis
  • Theory: Each Leucine residue incorporated adds +2.0 Da to the protein's molecular weight compared to the natural abundance form.

  • Calculation:

  • Method:

    • Dilute purified protein to 10 µM in 0.1% Formic Acid.

    • Analyze via ESI-TOF MS.

    • Deconvolute the charge envelope.

    • Pass Criteria: The observed mass peak should shift by

      
      . Absence of "satellite" peaks at -2 Da intervals indicates high isotopic purity.
      

Part 5: Handling, Stability, and Storage

Stable isotopes are high-value reagents requiring strict environmental control to prevent degradation or isotopic dilution.

  • Hygroscopicity: L-Leucine is moderately hygroscopic. Store in a desiccator.

  • Temperature: Store at Room Temperature (20-25°C). For long-term (>1 year), -20°C is recommended to prevent slow oxidation or microbial growth.

  • Light Sensitivity: Protect from direct sunlight; store in amber vials.

  • Solution Stability: Aqueous solutions are stable at 4°C for 1 week. For longer storage, filter sterilize (0.22 µm) and freeze at -20°C.

References

  • Cambridge Isotope Laboratories. (n.d.).[3] L-Leucine (1-13C, 99%; 15N, 98%) Technical Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] L-Leucine-1-13C,15N Product Specifications. Retrieved from

  • Kay, L. E., et al. (2011). Production and Incorporation of 15N, 13C, 2H Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society. Retrieved from

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

(Note: While specific URL deep-links to product batches change, the domain roots provided are authoritative sources for the respective CAS data.)

Sources

metabolic pathways traced by L-Leucine (1-13C; 15N+) in cell culture

Dual-Isotope Tracing of L-Leucine ( ; ): A Technical Guide to Metabolic Flux & Nitrogen Partitioning

Executive Summary

In metabolic research, standard U-

L-Leucine (

;

)
  • The

    
     Label:  Tracks reversible transamination into the Glutamate pool, serving as a proxy for Branched-Chain Aminotransferase (BCAT) activity and nitrogen donation to the hexosamine or nucleotide biosynthetic pathways.
    
  • The

    
     Label:  Tracks the committed, irreversible step of leucine catabolism. Because the C1 position is released as 
    
    
    by Branched-Chain
    
    
    -Ketoacid Dehydrogenase (BCKDH), this label measures oxidative flux without labeling downstream TCA cycle intermediates (unlike U-
    
    
    C Leucine).

This guide provides the mechanistic logic, experimental protocols, and data interpretation frameworks for using this tracer to study cancer metabolism, insulin resistance, and protein turnover.

Mechanistic Principles: The "Split Fate" Pathway

Understanding the atomic fate of the tracer is prerequisite to experimental design.

The Nitrogen Fate ( )

Upon entry into the cell, L-Leucine (

BCAT
  • Mechanism: The

    
    -amino group (
    
    
    ) is transferred to
    
    
    -Ketoglutarate (
    
    
    -KG).
  • Product: Glutamate (

    
    )  and 
    
    
    -Ketoisocaproate (
    
    
    -KIC,
    
    
    ).
  • Significance: The appearance of M+1 Glutamate is a direct readout of BCAT activity and the shuttling of branched-chain nitrogen into the central amino acid pool.

The Carbon Fate ( )

The resulting


BCKDH complex
  • Mechanism: Oxidative decarboxylation.

  • Product: Isovaleryl-CoA (unlabeled) +

    
     .
    
  • Significance: The

    
     label is lost as gas. It does not  incorporate into acetyl-CoA or lipids. Therefore, this tracer is a specific probe for the rate of leucine oxidation, not its downstream carbon contribution to lipogenesis.
    
Pathway Visualization

LeucineMetabolismcluster_0Step 1: Reversible Transamination (BCAT)cluster_1Step 2: Irreversible Decarboxylation (BCKDH)LeuL-Leucine(1-13C; 15N)KICa-KIC(1-13C)Leu->KICDeaminationaKGa-KetoglutarateGluGlutamate(15N)aKG->Glu15N TransferCO2CO2(13C)KIC->CO21-13C ReleaseIsoValIsovaleryl-CoA(Unlabeled)KIC->IsoValOxidation

Figure 1: The metabolic bifurcation of L-Leucine (1-13C; 15N). Note the separation of Nitrogen (Green) and Carbon (Red) fates.

Experimental Protocol

Materials & Reagents[1]
  • Tracer: L-Leucine (

    
    , 99%; 
    
    
    , 99%) (e.g., from Cambridge Isotope Labs or Sigma).
  • Media: Leucine-free DMEM or RPMI (custom formulation). Dialyzed FBS (dFBS) is critical to remove background unlabeled leucine.

  • Derivatization Agents: MTBSTFA + 1% TBDMCS (for GC-MS of amino acids).

Cell Culture Workflow
  • Acclimatization: Culture cells in standard media until 70-80% confluence.

  • Wash: Wash cells 2x with PBS to remove residual unlabeled leucine.

  • Pulse Labeling:

    • Prepare labeling media: Leucine-free base + 10% dFBS + 0.4–0.8 mM L-Leucine (

      
      ; 
      
      
      )
      .
    • Note: Match the concentration to the standard formulation (e.g., 0.8 mM for DMEM) to maintain steady-state kinetics.

  • Incubation:

    • Flux Analysis (BCKDH): 1–4 hours. (Requires CO

      
       trapping if measuring release directly).
      
    • Biosynthesis (BCAT): 6–24 hours. (Sufficient time for

      
       to equilibrate into the Glutamate pool).
      
  • Quenching:

    • Rapidly aspirate media.

    • Wash with ice-cold saline (0.9% NaCl).

    • Add 80% MeOH/Water (-80°C) directly to the plate to quench metabolism.

Sample Preparation for GC-MS
  • Extraction: Scrape cells in MeOH, transfer to tubes, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Drying: Evaporate supernatant to dryness under N

    
     gas.
    
  • Derivatization (TBDMS Method):

    • Add 50

      
      L Pyridine + 50 
      
      
      L MTBSTFA (with 1% TBDMCS).
    • Incubate at 60°C for 60 minutes .

    • Transfer to GC vials.

Analytical Methodology (GC-MS)[2][3][4][5][6][7]

To validate the pathway, you must monitor specific mass fragments. The TBDMS derivative adds a tert-butyl dimethylsilyl group; the primary fragmentation is the loss of the tert-butyl group ([M-57]

Target Ions (TBDMS Derivatives)
MetaboliteDerivativeTarget Fragment ([M-57]

)
Shift to MonitorInterpretation
Leucine 2-TBDMSm/z 302 (M+0)m/z 304 (M+2) Intracellular Tracer Enrichment (

+

)
Glutamate 3-TBDMSm/z 432 (M+0)m/z 433 (M+1)

incorporation from Leucine

-KIC
Oximated-TBDMS*m/z 302 (M+0)m/z 303 (M+1) Transaminated Tracer (

only, N lost)

*Note:

Data Interpretation Logic
  • BCAT Activity Index: Calculate the mole percent enrichment (MPE) of Glutamate M+1.

    
    
    
    • High Ratio: Indicates active nitrogen transfer from BCAAs to the glutamate pool (common in KRAS-driven cancers).

  • BCKDH Activity (Oxidation):

    • Direct Method: If you trapped media CO

      
      , measure 
      
      
      enrichment.
    • Indirect Method (Intracellular): Measure the ratio of labeled

      
      -KIC (M+1) to labeled Leucine (M+2). A build-up of 
      
      
      -KIC M+1 suggests a block in BCKDH (low oxidation). Conversely, low
      
      
      -KIC with high Leucine uptake implies rapid flux through BCKDH into CO
      
      
      .

Troubleshooting & QC

Self-Validating Checks
  • The "Leucine M+1" Check: If you see significant M+1 Leucine , it indicates recycling. The

    
     was lost to Glutamate, and the remaining 
    
    
    -KIC (
    
    
    ) was re-aminated by an unlabeled nitrogen source. This proves the reversibility of BCAT.[1]
  • The "Glutamate M+2" Check: If you observe Glutamate M+2, it implies entry of

    
     into the TCA cycle. This should NOT happen  with 
    
    
    Leucine. If observed, it indicates potential impurities in the tracer (e.g., U-
    
    
    C contamination) or non-canonical carboxylation pathways (rare).
Common Pitfalls
  • Incomplete Derivatization: Moisture in the sample will hydrolyze TBDMS derivatives. Ensure samples are completely dry before adding MTBSTFA.

  • Media Background: Failure to use dialyzed FBS will dilute the tracer with unlabeled leucine, suppressing the calculated enrichment.

References

  • Mechanism of BCAA Transamination

    • Title: Branched-chain amino acids: metabolism, physiological function, and applic
    • Source: Journal of Nutrition.[2]

    • Link:[Link]

  • Tracer Methodology in Cancer

    • Title: Branched-chain amino acid metabolism in cancer.
    • Source: N
    • Link:[Link]

  • GC-MS Analysis of Amino Acids

    • Title: Metabolic flux analysis of branched-chain amino acid metabolism.
    • Source: Methods in Molecular Biology.
    • Link:[Link]

  • Isotope Tracing Principles

    • Title: A guide to 13C metabolic flux analysis for the cancer biologist.
    • Source: N
    • Link:[Link]

L-Leucine (1-13C; 15N+) structure and NMR chemical shift values

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Isotope Labeled Reagent for NMR Spectroscopy & Metabolic Flux Analysis

Executive Summary

L-Leucine (1-13C; 15N) is a stable isotope-labeled isotopologue of the essential branched-chain amino acid leucine. It carries a Carbon-13 label at the carbonyl position (C1) and a Nitrogen-15 label at the


-amino position. This specific labeling pattern is engineered to provide distinct spectral probes for Nuclear Magnetic Resonance (NMR) spectroscopy without the spectral crowding associated with uniform labeling.

This guide details the structural parameters, chemical shift values, and experimental protocols for utilizing L-Leucine (1-13C; 15N) in solution-state metabolomics, solid-state structure determination (REDOR), and protein backbone assignment.

Structural & Isotopic Characterization

Molecular Configuration

The labeling strategy places two NMR-active nuclei within the same residue but separated by the


-carbon (

). This separation creates a specific spin system useful for measuring torsion angles and long-range couplings.
  • Systematic Name: L-Leucine-1-13C,15N[1][2]

  • Formula:

    
    
    
  • Isotopic Enrichment: Typically >99% for both

    
     and 
    
    
    
    .
Visualization of Isotopic Loci

The following diagram illustrates the chemical structure and the connectivity relevant to NMR magnetization transfer.

LeucineStructure N 15N (Amino) CA (Natural) N->CA J(N,Cα) C1 13C (Carbonyl) N->C1 2J(N,C1) ~1-5 Hz CA->C1 J(Cα,C1) CB CA->CB CG CB->CG CD1 Cδ1 CG->CD1 CD2 Cδ2 CG->CD2

Figure 1: Structural connectivity of L-Leucine (1-13C; 15N). Solid lines indicate covalent bonds; the dashed yellow line indicates the 2-bond scalar coupling (


) between the labeled nuclei.

NMR Spectral Parameters

The chemical shifts of L-Leucine are highly sensitive to pH due to the protonation state of the amine and carboxylate groups (zwitterionic equilibrium). The values below represent the free amino acid in aqueous solution.

Chemical Shift Values (Aqueous, pH 7.0)
NucleusLabel PositionChemical Shift (

)
Reference StandardMultiplicity (Coupled)

C1 (Carbonyl)177.8 ± 0.5 ppm DSS (0 ppm)Doublet (due to

)


-Amino
43.0 ± 1.0 ppm *Liquid

(0 ppm)
Doublet (due to

)


(Natural)
55.7 ppmDSS-


(Natural)
42.2 ppmDSS-


(Natural)
24.6 / 24.1 ppmDSS-

*Note on


 Referencing: If referenced to Nitromethane (0 ppm), the shift is approximately -337 ppm. In protein residues, this value shifts downfield to ~120-125 ppm (Liq. 

scale).
Scalar Coupling Constants (J-Coupling)

Understanding the coupling is essential for pulse sequence design (e.g., setting delay times


).
  • Intra-residue Coupling (

    
    ):  In the free amino acid, the labeled C1 and N are separated by 
    
    
    
    . The coupling is small, typically 1 – 5 Hz .
  • Peptide Bond Coupling (

    
    ):  If this leucine is incorporated into a protein, the 
    
    
    
    will form a peptide bond with the next residue's nitrogen. This creates a strong one-bond coupling of ~15 Hz .

Experimental Methodology

Sample Preparation Protocol

To ensure accurate chemical shift referencing and signal stability, follow this self-validating preparation method.

  • Solvent Selection:

    • For Carbon-detected experiments: Use 99.9%

      
       to eliminate solvent suppression artifacts.
      
    • For Proton-detected (H-N correlations): Use 90%

      
       / 10% 
      
      
      
      to maintain amide proton signals while providing a lock signal.
  • Buffer & pH: Dissolve L-Leucine (10-50 mM) in 50 mM phosphate buffer (pH 7.0). Warning: Chemical shifts drift significantly at pH < 4 or pH > 9.

  • Referencing: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Validation: Acquire a 1D

    
     spectrum. The methyl doublets of Leucine should appear at 
    
    
    
    0.95 ppm.
Pulse Sequence Workflow (Metabolic Flux)

When using this reagent to track metabolism (e.g., Leucine transamination), the integrity of the C-N relationship is the key readout.

NMRWorkflow Sample Biological Sample (Cell Lysate/Media) Acquisition 2D 1H-15N HSQC or 1D 13C (N-decoupled) Sample->Acquisition High Sensitivity Probe Processing Fourier Transform & Phasing Acquisition->Processing Analysis Peak Analysis Processing->Analysis Intact Precursor Pool Analysis->Intact Doublet Detected (Intact 13C-15N) Cleaved Metabolic Flux (α-KIC formation) Analysis->Cleaved Singlet Detected (Metabolized)

Figure 2: Workflow for distinguishing intact L-Leucine from metabolic products (e.g.,


-ketoisocaproate) using coupling patterns.

Applications in Drug Development & Structural Biology

Solid-State NMR: REDOR Distance Measurement

In solid-state NMR, L-Leucine (1-13C; 15N) is a "molecular ruler." The REDOR (Rotational Echo Double Resonance) pulse sequence reintroduces the heteronuclear dipolar coupling (normally averaged out by Magic Angle Spinning).

  • Mechanism: The dipolar coupling between

    
     and 
    
    
    
    is inversely proportional to the cube of the distance (
    
    
    ).
  • Utility: By measuring the dephasing of the

    
     signal caused by the 
    
    
    
    spin, researchers can determine the precise conformation of the leucine backbone in membrane proteins or amyloid fibrils where crystallography fails.
Metabolic Tracing (BCAA Metabolism)

Leucine is a primary activator of the mTOR pathway. Using the double label allows differentiation between:

  • Direct Incorporation: The leucine is incorporated into a protein (Both labels retained).

  • Transamination: The

    
     is lost to glutamate (forming 
    
    
    
    -ketoisocaproate, which retains the
    
    
    ).
  • Decarboxylation: The

    
     is lost as 
    
    
    
    (during oxidation).

This "isotopomer analysis" provides a high-resolution map of drug effects on muscle protein synthesis and catabolism.

References

  • Biological Magnetic Resonance Bank (BMRB). L-Leucine Entry bmse000042. University of Wisconsin-Madison. Available at: [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Available at: [Link]

  • Human Metabolome Database (HMDB). L-Leucine Spectrum Data (HMDB0000687). Available at: [Link]

Sources

Methodological & Application

protocol for L-Leucine (1-13C; 15N+) incorporation in SILAC media

Application Note: Protocol for L-Leucine ( ; ) Incorporation in SILAC Media

Executive Summary

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a gold-standard method for quantitative proteomics.[1] While Lysine and Arginine are the industry standards due to their tryptic compatibility, L-Leucine remains a critical labeling agent for specific applications, including the study of proteins lacking Lys/Arg residues, metabolic flux analysis, and pulse-chase turnover studies.

This guide details the protocol for incorporating L-Leucine (


; 

)
+2.007 Da

Scientific Background & Mechanism[2][3][4]

Why Leucine?

Leucine is an essential amino acid in mammals, meaning cells cannot synthesize it de novo. This makes it an ideal candidate for SILAC, as cells must import it from the culture media.

  • Historical Context: The original SILAC methodology described by Ong et al. (2002) utilized deuterated Leucine (

    
    -Leu) before Lys/Arg became standard.
    
  • Utility: Leucine is the most abundant amino acid in the human proteome (~10% frequency), ensuring high sequence coverage even in peptides lacking Trypsin cleavage sites (Lys/Arg).

The Isotope: L-Leucine ( ; )

Unlike standard SILAC reagents that label all carbons (

  • Mass Shift:

    
     (Carbon-13) 
    
    
    (Nitrogen-15)
    
    
    Da.
  • Analytical Implication: The "Heavy" monoisotopic peak will overlap with the M+2 natural isotope peak of the "Light" peptide (caused by natural

    
     and 
    
    
    abundance). This necessitates mathematical deconvolution during data analysis.

Workflow Visualization

SILAC_WorkflowReagentsReagent Prep(Leu-Deficient Media + Dialyzed FBS)AdaptationCell Adaptation(>5 Doublings)Reagents->Adaptation SeedingCheckQC Check(Verify Incorporation >95%)Adaptation->Check AliquotCheck->Adaptation <95% Inc.ExpExperiment(Treatment vs Control)Check->Exp >95% Inc.LysisLysis & Digestion(Trypsin/LysC)Exp->Lysis Mix 1:1MSLC-MS/MS Analysis(High Res Orbitrap/TOF)Lysis->MS Peptides

Figure 1: End-to-end workflow for Leucine SILAC incorporation. Critical decision points occur at the QC Check stage.

Critical Reagents & Materials

ReagentSpecificationPurpose
Custom Media DMEM or RPMI 1640 minus Leucine, Lysine, ArginineBase for labeling. Must be devoid of natural Leucine.
Dialyzed FBS 10 kDa MWCO Dialyzed Fetal Bovine SerumCRITICAL: Standard FBS contains light Leucine. Dialysis removes free amino acids while retaining growth factors.
Isotope L-Leucine (

;

)
The heavy label.[1][2] Purity >98% atom excess recommended.
Co-Amino Acids L-Lysine and L-Arginine (Natural)Required to supplement the deficient media if using a "Drop-out" kit.

Detailed Protocol

Phase 1: Preparation of SILAC Media

Objective: Create a culture medium where the only source of Leucine is the heavy isotope.

  • Calculate Concentration: Standard DMEM contains 105 mg/L (0.8 mM) of L-Leucine.

    • Recommendation: Prepare heavy media at 100 mg/L final concentration.

  • Dissolution:

    • Dissolve L-Leucine (

      
      ; 
      
      
      ) powder in a small volume of PBS or directly in the Leucine-deficient media.
    • Add standard L-Lysine and L-Arginine (if missing from base media) to match standard formulation concentrations (Lys: 146 mg/L, Arg: 84 mg/L for DMEM).

  • Serum Addition:

    • Add 10% Dialyzed FBS .[3]

    • Warning: Do NOT use standard FBS. Even 1% contamination of light Leucine will ruin the quantitation accuracy.

  • Filtration: Sterile filter (0.22 µm) the fully supplemented media. Label as "HEAVY LEU".

Phase 2: Cell Adaptation (The "5-Doubling" Rule)

Objective: Replace the natural Leucine in the cellular proteome with the heavy isotope through metabolic turnover.

  • Thaw Cells: Thaw your target cell line (e.g., HeLa, HEK293) into standard media first to ensure viability.

  • Initial Seeding: Split cells into two populations:

    • Population A (Light): Standard Media + 10% Dialyzed FBS + Natural Leucine.

    • Population B (Heavy): Custom Media + 10% Dialyzed FBS + L-Leucine (

      
      ; 
      
      
      ).
  • Passaging:

    • Passage cells at 70-80% confluency.

    • Perform at least 5 to 6 cell doublings .[3]

    • Logic: After 5 doublings, the theoretical remaining natural Leucine is

      
      . After 6, it is 
      
      
      .[4][5]
    • Tip: Keep cell density low to encourage rapid division.

Phase 3: Verification of Incorporation (QC)

Objective: Confirm >95% incorporation before starting the actual experiment.

  • Lyse a small aliquot (~10^5 cells) of the "Heavy" population.

  • Digest with Trypsin.[5]

  • Run a short LC-MS/MS gradient.

  • Data Analysis: Search for a high-abundance peptide known to contain Leucine.

    • Check the ratio of the Light peak (Monoisotopic) vs. the Heavy peak (Monoisotopic + 2.007 Da).

    • Requirement: The Light peak should be effectively absent (<5% intensity of Heavy).

Analytical Challenges & Solutions

The +2 Da Mass Shift Problem

The specific isotope (


  • The Conflict: The natural isotopic envelope of a peptide includes an M+1 peak (

    
    ) and an M+2 peak (
    
    
    or
    
    
    ).
  • The Overlap: The M+2 peak of the Light peptide will have the exact same nominal mass (and very close exact mass) as the M+0 peak of the Heavy peptide .

  • Solution:

    • High Resolution: Use an instrument with >60,000 resolution (Orbitrap or TOF) to distinguish the neutron binding energy differences if possible (though difficult for C/N vs C/O mixes).

    • Mathematical Deconvolution: Use software (e.g., MaxQuant, Skyline) that models the theoretical isotopic distribution of the Light peptide and "subtracts" the expected M+2 abundance from the Heavy M+0 signal.

Metabolic Scrambling (Transamination)

Leucine can undergo reversible transamination to

  • Risk: If the heavy nitrogen (

    
    ) is removed during transamination and replaced with a light nitrogen from the cellular pool (e.g., from Glutamate), the Leucine becomes partially light (
    
    
    Da instead of
    
    
    Da).
  • Mitigation: Ensure media contains excess Glutamine to act as the primary nitrogen donor, reducing the demand on Leucine transamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Incorporation (<90%) Contaminated SerumEnsure Dialyzed FBS is used. Standard FBS contains ~100-200 µM Leucine.
Slow Cell Growth Dialysis removes growth factorsSupplement media with specific growth factors (e.g., Insulin, EGF) if cells struggle in dialyzed serum.
Signal Overlap (Light/Heavy) Resolution too lowIncrease MS resolution settings (e.g., 120k at m/z 200). Use software deconvolution.
Proline Conversion Arginine-to-ProlineNot applicable to Leucine labeling directly, but ensure Arginine levels are optimized if using Arg co-labeling.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits & Reagents. Product Technical Guide. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Application Note. Link

using L-Leucine 1-13C 15N for measuring fractional synthesis rate (FSR)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Protocol: Fractional Synthesis Rate (FSR) Measurement using L-Leucine [1-13C, 15N] Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Metabolic Scientists, Clinical Pharmacologists

Introduction & Principle of Operation

Measuring the Fractional Synthesis Rate (FSR) of proteins is the gold standard for assessing the anabolic efficacy of pharmaceutical interventions, nutritional supplements, or disease states (e.g., sarcopenia, cachexia). While L-Leucine [1-13C] is the historical standard, the use of the double-labeled L-Leucine [1-13C, 15N] offers distinct analytical advantages, particularly in improving signal-to-noise ratios by shifting the analyte mass by +2 Daltons (M+2), thereby moving the tracer signal further from the natural isotopic envelope (M+1) caused by natural 13C abundance.

The Mechanistic Edge

The core principle relies on the Precursor-Product Method . A stable isotope tracer (Precursor) is infused into the bloodstream to achieve a steady-state enrichment. This tracer is transported into cells and incorporated into newly synthesized proteins (Product). By measuring the rate at which the tracer appears in the protein pool relative to the enrichment in the free amino acid pool, the synthesis rate is calculated.[1]

Critical Metabolic Nuance: Unlike single-labeled Leucine [1-13C], where plasma


-ketoisocaproate (KIC) is often used as a surrogate for intracellular enrichment, L-Leucine [1-13C, 15N] requires careful precursor selection . If the double-labeled leucine undergoes transamination to KIC, the 

N label is lost. Therefore, KIC enrichment cannot serve as a direct surrogate for the [1-13C, 15N]Leucine precursor. This protocol prioritizes the measurement of Intracellular Free Leucine enrichment.

Experimental Workflow & Logic

The following diagram illustrates the critical path from clinical infusion to mass spectrometry analysis.

FSR_Workflow Infusion 1. Clinical Phase Primed Continuous Infusion (L-Leu 1-13C, 15N) Biopsy 2. Tissue Sampling (Muscle/Liver Biopsy) Infusion->Biopsy Steady State (2-4h) Separation 3. Sample Processing Precipitation (SSA/PCA) Biopsy->Separation Homogenization Supernatant Supernatant (Free AA Pool) Separation->Supernatant Pellet Pellet (Bound Protein) Separation->Pellet Deriv_Free 5a. Derivatization (MTBSTFA) Supernatant->Deriv_Free Purification Hydrolysis 4. Acid Hydrolysis (6M HCl, 110°C, 24h) Pellet->Hydrolysis Deriv_Bound 5b. Derivatization (MTBSTFA) Hydrolysis->Deriv_Bound GCMS 6. GC-MS Analysis (SIM Mode: m/z 302, 304) Deriv_Free->GCMS Precursor Enrichment (E_pre) Deriv_Bound->GCMS Product Enrichment (E_p)

Figure 1: End-to-end workflow for FSR determination using double-labeled Leucine. Note the bifurcation at step 3 to separate the precursor (free) and product (bound) pools.

Detailed Experimental Protocols

Phase 1: Clinical Infusion Protocol

Objective: Achieve a rapid and stable isotopic equilibrium (steady state) in the precursor pool.

Reagents:

  • Tracer: L-Leucine [1-13C, 15N] (Sterile, Pyrogen-free, >99 atom% excess).

  • Vehicle: Sterile 0.9% Saline.

Step-by-Step:

  • Subject Prep: Fast overnight (10-12h) or study in fed state (clamp) depending on research question. Insert catheters in antecubital vein (infusion) and contralateral dorsal hand vein (heated, for "arterialized" blood sampling).

  • Background Sample: Collect baseline blood and/or tissue biopsy before tracer administration to determine natural abundance (

    
    ).
    
  • Priming Dose: Administer a bolus of L-Leucine [1-13C, 15N] (typical dose: 1.0 mg/kg ) to instantly raise the enrichment to the desired plateau.

  • Continuous Infusion: Immediately follow with a constant rate infusion (typical rate: 1.0 mg/kg/h or 16

    
    mol/kg/h ).
    
  • Equilibration: Allow infusion to run for 120–180 minutes to ensure intracellular equilibration.

  • Biopsy 1 (

    
    ):  Collect first tissue sample (e.g., Vastus lateralis muscle) at steady state.
    
  • Biopsy 2 (

    
    ):  Collect second tissue sample 2–4 hours after Biopsy 1. The time difference (
    
    
    
    ) is the incorporation period.

Expert Insight: Accurate timing is critical. Record the exact time of biopsy freezing (liquid nitrogen), not just the excision time, as metabolism continues until freezing.

Phase 2: Sample Processing (The "Wet Lab")

Objective: Physically separate the free amino acids (precursor) from the protein-bound amino acids (product).

  • Homogenization: Weigh ~10–30 mg of wet tissue. Homogenize in ice-cold 2% Perchloric Acid (PCA) or 4% Sulfosalicylic Acid (SSA).

  • Centrifugation: Spin at 3,000 x g for 20 mins at 4°C.

  • Fraction Collection:

    • Supernatant (Precursor): Transfer to a cation-exchange column (e.g., Dowex 50W-X8). Wash with water, elute amino acids with 4M NH

      
      OH. Dry under nitrogen.
      
    • Pellet (Product): Wash the pellet 2x with PCA/SSA and 2x with ethanol to remove lipids and residual free tracers.

  • Hydrolysis (Pellet only): Dissolve washed pellet in 6M HCl. Incubate at 110°C for 24 hours to break peptide bonds. Dry under nitrogen.

Phase 3: Derivatization & GC-MS Analysis

Objective: Convert Leucine into a volatile derivative suitable for Gas Chromatography-Mass Spectrometry. Standard Derivative: t-BDMS (tert-butyldimethylsilyl) using MTBSTFA.[2][3] This is preferred over NAP derivatives for Leucine as it yields a stable


 fragment that retains the entire amino acid backbone (including C1 and N).
  • Reaction: Add 50

    
    L Acetonitrile + 50 
    
    
    
    L MTBSTFA to the dried residue.
  • Incubation: Heat at 70°C for 60 minutes.

  • Instrumentation: Agilent 5977 (or equivalent) Single Quadrupole GC-MS.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI).[2][3] EI is sufficient for t-BDMS.

    • SIM Parameters (Select Ion Monitoring):

      • m/z 302: Natural L-Leucine (M+0) fragment

        
        .
        
      • m/z 304: Tracer L-Leucine [1-13C, 15N] (M+2).

Data Analysis & Calculations

Enrichment Calculation

Convert the Peak Areas from the GC-MS into Tracer-to-Tracee Ratio (TTR).



Fractional Synthesis Rate (FSR) Formula

The FSR represents the percentage of the protein pool that is renewed per unit of time.[4]



Where:

  • 
    : Enrichment (TTR) of protein-bound leucine at time 2.
    
  • 
    : Enrichment (TTR) of protein-bound leucine at time 1 (or baseline background if only one biopsy is taken after long infusion, though two biopsies are preferred).
    
  • 
    : Average enrichment (TTR) of the Intracellular Free Leucine  pool between 
    
    
    
    and
    
    
    .
  • 
    : Time in hours between biopsies.
    
Data Presentation Template
ParameterUnitFormula / Notes
m/z 302 Area CountsAbundance of Natural Leucine (M+0)
m/z 304 Area CountsAbundance of Tracer Leucine (M+2)
TTR (Precursor) RatioMean of Supernatant enrichments at

and

TTR (Product

)
RatioEnrichment in Pellet at first biopsy
TTR (Product

)
RatioEnrichment in Pellet at second biopsy

Ratio

FSR %/hourFinal calculated synthesis rate

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is "self-validating" as requested, implement these checkpoints:

  • The "Reciprocal Pool" Check:

    • Issue: You cannot use Plasma KIC (M+1) as a surrogate for [1-13C, 15N]Leucine (M+2).

    • Validation: Measure Plasma Leucine (M+2) and Tissue Free Leucine (M+2). Tissue Free enrichment should be ~70-80% of Plasma enrichment. If Tissue Free > Plasma, your sample is contaminated or calculations are wrong.

  • Isotopic Steady State:

    • Take blood samples every 30 mins during infusion. Plot TTR vs. Time. The slope should be effectively zero before the first biopsy is taken.

  • Signal Saturation:

    • Ensure m/z 302 peaks are within the detector's linear range (typically <10^7 counts). Dilute samples if necessary to avoid detector saturation which skews isotope ratios.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The foundational text for FSR calculations).[4]

    • Source:

  • Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." Current Opinion in Clinical Nutrition and Metabolic Care. (Discusses the choice between Leucine and Phenylalanine tracers).

    • Source:

  • Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry.

    • Source:

  • Wilkinson, D. J., et al. (2014). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism.

    • Source:

  • NIST Mass Spectrometry Data Center. "L-Leucine, 2TBDMS derivative Mass Spectrum.

    • Source:

Sources

A Robust, Validated LC-MS/MS Method for the Quantification of L-Leucine (1-¹³C, ¹⁵N) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of L-Leucine. The protocol details the use of its stable isotope-labeled analogue, L-Leucine (1-¹³C, ¹⁵N), as an internal standard to ensure the highest degree of accuracy and precision. We will explore the rationale behind key methodological choices, from sample preparation and chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) to the optimization of mass spectrometric parameters for Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for amino acid quantification in complex biological matrices such as plasma, serum, or cell culture media.

Introduction

Stable isotope-labeled amino acids (ILAAs) are indispensable tools in modern life sciences, enabling precise quantification for metabolic research, proteomics, and drug development.[] By replacing naturally abundant isotopes like ¹²C and ¹⁴N with stable heavy isotopes such as ¹³C and ¹⁵N, we create molecules that are chemically identical to their native counterparts but distinguishable by mass spectrometry.[][2] This allows them to serve as ideal internal standards, co-eluting with the analyte of interest and compensating for variations in sample preparation and instrument response.

L-Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and metabolic regulation. The use of L-Leucine labeled with both ¹³C and ¹⁵N (L-Leucine (1-¹³C, ¹⁵N)) provides a significant mass shift, ensuring clear separation from the natural isotope envelope of the unlabeled analyte.[3] LC-MS/MS has become the gold standard for this type of analysis, offering unparalleled sensitivity, specificity, and speed compared to traditional methods.[4][5] This document provides a detailed protocol for a HILIC-based LC-MS/MS method, which avoids the need for chemical derivatization, thereby simplifying the workflow and reducing potential sources of error.[6][7]

Overall Experimental Workflow

The analytical process follows a logical sequence from sample receipt to final data analysis. Each stage is optimized to ensure maximum recovery, reproducibility, and accuracy.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (L-Leucine (1-¹³C, ¹⁵N)) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: High-level workflow for L-Leucine quantification.

Part I: Sample Preparation Protocol

Rationale: The primary goal of sample preparation is to remove macromolecules, primarily proteins, which can interfere with the analysis by precipitating in the LC system or causing ion suppression in the mass spectrometer.[8] Protein precipitation is a rapid and effective method for cleaning up biological fluid samples.[5][8] The use of a stable isotope-labeled internal standard, added at the very beginning of the process, is critical for correcting analyte losses during sample handling.

Protocol: Protein Precipitation

  • Thaw Samples: Allow biological samples (e.g., human plasma) and quality controls (QCs) to thaw completely at room temperature. Vortex gently for 10 seconds to ensure homogeneity.

  • Aliquot Sample: In a clean 1.5 mL microcentrifuge tube, aliquot 50 µL of the sample.

  • Spike Internal Standard (IS): Add 10 µL of the L-Leucine (1-¹³C, ¹⁵N) internal standard working solution (e.g., at 500 ng/mL) to each tube.

  • Add Precipitation Solvent: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Incubate: Incubate the samples at 4°C for 20 minutes to allow for full protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[8]

  • Collect Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

Part II: Chromatographic Separation

Rationale: Amino acids are highly polar, zwitterionic molecules, making them poorly retained on traditional reversed-phase C18 columns.[9] While chemical derivatization can be used to increase hydrophobicity, it adds time, complexity, and potential variability to the workflow.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for analyzing underivatized amino acids.[7][12][13] HILIC stationary phases utilize a water-enriched layer on their surface, promoting the retention of polar analytes like leucine through partitioning mechanisms. The high organic content of the mobile phase is also advantageous for ESI-MS sensitivity.[13]

Table 1: Optimized LC Parameters

ParameterRecommended Setting
LC System High-Performance or Ultra-High-Performance LC System
Column HILIC BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0 min: 95% B; 5.0 min: 50% B; 5.1 min: 95% B; 7.0 min: 95% B

Note: The gradient should be optimized based on the specific column and LC system to ensure baseline separation from isomers like isoleucine.[7]

Part III: Mass Spectrometric Detection

Rationale: Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification. Electrospray Ionization (ESI) in positive ion mode is effective for protonating the amine group of amino acids, forming the precursor ion [M+H]⁺. The Multiple Reaction Monitoring (MRM) scan mode is used for quantification. In MRM, the first quadrupole (Q1) is set to isolate the specific m/z of the precursor ion. This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to isolate a specific, characteristic product ion. This highly specific transition (Q1 -> Q3) minimizes background noise and allows for accurate quantification even at low concentrations.

Table 2: Optimized MS/MS Parameters

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
L-Leucine 132.186.15015
L-Leucine (1-¹³C, ¹⁵N) (IS) 134.187.15015

Note: The precursor ion for the internal standard is shifted by +2 Da due to the ¹³C and ¹⁵N labels. The product ion at m/z 86.1 corresponds to the characteristic immonium ion of leucine.[14][15] The corresponding fragment for the ¹⁵N-labeled internal standard is shifted to 87.1. Collision energy should be optimized for your specific instrument to maximize fragment intensity.

Part IV: Data Analysis and Method Validation

Data Processing:

  • Peak Integration: Integrate the chromatographic peaks for the L-Leucine (132.1 -> 86.1) and L-Leucine IS (134.1 -> 87.1) MRM transitions.

  • Response Ratio: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

  • Quantification: Determine the concentration of L-Leucine in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation:

The method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[16][17]

Table 3: Typical Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Linearity Define the concentration range over which the assay is accurate and precise.Coefficient of determination (r²) ≥ 0.99. Calibrants should be within ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision Assess the closeness of measured values to the true value and the reproducibility of measurements.Measured concentrations of QC samples should be within ±15% of the nominal value. The coefficient of variation (%CV) should be ≤15%.[18]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%.
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of the LLOQ response.
Matrix Effect Evaluate the effect of matrix components on ionization efficiency.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample handling and analysis process.Mean concentration at each stability condition should be within ±15% of the nominal concentration (e.g., freeze-thaw, bench-top, long-term).[18]

Conclusion

This application note details a robust and reliable HILIC-LC-MS/MS method for the quantification of L-Leucine in biological matrices. By leveraging a stable isotope-labeled internal standard and optimizing each stage of the analytical process, this protocol provides the high degree of accuracy, precision, and specificity required for demanding research and development applications. The elimination of derivatization simplifies the workflow, increases throughput, and reduces potential analytical errors. This method serves as a strong foundation that can be adapted and validated for specific research needs.

References

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link]

  • direct analysis of amino acids by HILIC–eSI-MS. HPLC. Available at: [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC. Available at: [Link]

  • Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B. Available at: [Link]

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. R Discovery. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. Available at: [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc. Available at: [Link]

  • Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting. Proteomics. Available at: [Link]

  • What is the official method for sample preparation of amino acids analysis in grains by LC-MS? ResearchGate. Available at: [Link]

  • Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Reproducibility of an HPLC-ESI-MS/MS Method for the Measurement of Stable-Isotope Enrichment of in Vivo-Labeled Muscle ATP Synthase Beta Subunit. Journal of Amino Acids. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry. Available at: [Link]

  • Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Cambridge University Press & Assessment. Available at: [Link]

  • A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Shimadzu. Available at: [Link]

  • Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. ResearchGate. Available at: [https://www.researchgate.net/publication/281144805_Development_and_validation_of_an_ultra-performance_liquid_chromatography_quadrupole_time_of_flight_mass_spectrometry_method_for_rapid_quantification_of_free_amino_acids_in_human_urine]([Link]_ spectrometry_method_for_rapid_quantification_of_free_amino_acids_in_human_urine)

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Available at: [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Western Blotting Challenges, Improvements & Refinements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Western Blotting. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental technique. Here, we move beyond simple protocol steps to explain the underlying principles and provide robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to refine your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Signal & Sensitivity Issues

Question: I'm not seeing any bands on my blot, or the signal is extremely weak. What are the likely causes and how can I fix this?

Answer: A weak or absent signal is a common frustration in Western Blotting, often stemming from multiple potential points of failure in the workflow. Let's break down the likely culprits, from sample preparation to detection.

Underlying Causes & Solutions:

  • Insufficient Protein Load: The concentration of your target protein in the lysate may be too low.[1][2][3] To address this, perform a protein concentration assay before loading and aim to load an adequate amount of total protein, typically 20-30 µg per lane for cell lysates, though this can be optimized.[4] If your protein of interest is known to have low expression, you may need to load more total protein or consider an immunoprecipitation step to enrich for your target.

  • Inefficient Protein Transfer: Your protein may not be efficiently moving from the gel to the membrane. This is particularly common for high molecular weight proteins.[5][6]

    • Verification: Always check transfer efficiency by staining the membrane with Ponceau S after transfer.[2] This reversible stain will show the total protein profile on the membrane.

    • Optimization: For large proteins (>150 kDa), consider lowering the methanol concentration in your transfer buffer to 10% to facilitate elution from the gel.[6] Conversely, for small proteins (<20 kDa), use a membrane with a smaller pore size (0.22 µm) to prevent them from passing through the membrane.[6]

  • Suboptimal Antibody Concentrations: Both primary and secondary antibodies have an optimal concentration range for effective signal detection.

    • Primary Antibody: If the concentration is too low, the signal will be weak. It is crucial to perform an antibody titration every time you use a new antibody or a new lot of a polyclonal antibody.[4]

    • Secondary Antibody: An inappropriate concentration of the secondary antibody can also lead to a weak signal.[7] Always refer to the manufacturer's datasheet for a recommended starting dilution range and then optimize from there.

  • Inactive Reagents:

    • Antibodies: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[8]

    • Enzyme Conjugates: The HRP or AP enzyme on your secondary antibody may be inactive. Ensure that your buffers do not contain sodium azide, as it inhibits HRP activity.[8]

    • Detection Substrate: Chemiluminescent substrates have a limited shelf life and can lose activity over time.[5][8] Always use fresh or properly stored substrate.

Experimental Protocol: Antibody Titration

  • Load the same amount of your protein sample in multiple lanes of an SDS-PAGE gel.

  • After transfer, cut the membrane into strips, ensuring each strip contains one lane of your sample.

  • Incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). Keep all other parameters, such as incubation time and secondary antibody concentration, constant.

  • Develop all the strips simultaneously and compare the signal intensity to determine the optimal primary antibody dilution that provides a strong signal with minimal background.

Question: My blot has high background, making it difficult to see my specific bands. How can I reduce this background noise?

Answer: High background can obscure your target protein and interfere with accurate quantification.[9] It's often a result of nonspecific antibody binding.

Underlying Causes & Solutions:

  • Insufficient Blocking: The blocking step is critical to prevent the primary and secondary antibodies from binding nonspecifically to the membrane.[10][11]

    • Blocking Agent: The choice of blocking agent can significantly impact background. While 5% non-fat dry milk is common, some phospho-specific antibodies may show high background with milk due to the presence of phosphoproteins like casein. In such cases, switching to 3-5% Bovine Serum Albumin (BSA) is recommended.[12]

    • Blocking Duration: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]

  • Excessive Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background.[13][14] Refer to the antibody titration protocol above to find the optimal concentration.

  • Inadequate Washing: Insufficient washing will not remove all the unbound antibodies, leading to a dirty blot.[1][15]

    • Washing Buffer: Use a wash buffer containing a mild detergent like Tween-20 (typically 0.05-0.1% in TBS or PBS).

    • Washing Steps: Increase the number and duration of your wash steps. For example, perform three to five washes of 5-10 minutes each with vigorous agitation.[16]

  • Membrane Handling:

    • Never let the membrane dry out during the blotting process, as this can cause irreversible and nonspecific antibody binding.[16]

    • Handle the membrane with clean forceps to avoid contamination from oils and proteins on your skin.[17]

  • Overexposure: During detection, especially with chemiluminescence, overexposure can lead to a dark background.[13][15] It is best to perform a series of short exposures to find the optimal time.[4]

Troubleshooting Flowchart for High Background

HighBackgroundTroubleshooting start High Background Observed q1 Is the blocking step optimized? start->q1 a1 Increase blocking time Switch blocking agent (e.g., Milk to BSA) q1->a1 No q2 Are antibody concentrations optimized? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Perform antibody titration Decrease primary/secondary Ab concentration q2->a2 No q3 Are washing steps adequate? q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Increase number and duration of washes Ensure adequate wash buffer volume q3->a3 No q4 Is the exposure time too long? q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Reduce exposure time q4->a4 Yes end_node Re-evaluate Experiment q4->end_node No s4_yes Yes s4_no No a4->end_node

Caption: Troubleshooting decision tree for high background in Western Blotting.

Category 2: Band Appearance & Specificity

Question: I am seeing multiple bands on my blot, but I only expect to see one. What could be causing these nonspecific bands?

Answer: The presence of unexpected bands is a common issue that can complicate data interpretation.[8][9] These can arise from several sources.

Underlying Causes & Solutions:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[9][14]

    • Validation: It is crucial to use a well-validated antibody. Check the manufacturer's datasheet for validation data, such as results from knockout/knockdown cell lines.[9][18]

    • Antibody Type: Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[19]

  • Proteolytic Degradation: Your target protein may be degrading during sample preparation, leading to smaller, unexpected bands.[8] Always add protease inhibitors to your lysis buffer and keep samples on ice.[20]

  • Post-Translational Modifications (PTMs): PTMs such as phosphorylation, glycosylation, or ubiquitination can cause shifts in the apparent molecular weight of your protein, leading to multiple bands. Consult resources like UniProt to check for known PTMs for your protein of interest.[18]

  • Splice Variants: Your protein may exist as multiple splice variants, which could be detected by the antibody.

  • Antibody Concentration: Too high a concentration of the primary antibody can lead to nonspecific binding and extra bands.[14]

Experimental Protocol: Optimizing Antibody Specificity

  • Reduce Primary Antibody Concentration: Perform a titration to find a concentration that maximizes the signal of your target band while minimizing nonspecific bands.

  • Increase Washing Stringency: Increase the duration and number of washes. You can also try increasing the salt concentration in your wash buffer (e.g., up to 0.5 M NaCl) to disrupt weaker, nonspecific antibody interactions.[8]

  • Use a Different Antibody: If nonspecificity persists, consider trying a different primary antibody that targets a different epitope on your protein.

Question: My bands are smeared or "smiling." What causes these issues with band morphology?

Answer: Poor band morphology, such as streaking or "smiling" bands, often points to problems during the gel electrophoresis step.[21]

Underlying Causes & Solutions:

  • Sample Preparation:

    • Degraded Samples: Streaking can be a result of degraded protein samples. Ensure your samples are fresh and properly stored.[21]

    • Overloading: Loading too much protein can cause the bands to streak.[4][21] Try reducing the amount of protein loaded per lane.

  • Gel Electrophoresis:

    • Uneven Heating: "Smiling" bands, where the bands curve upwards at the edges, are often caused by uneven heat distribution across the gel.[4][21] Running the gel at a lower voltage can help mitigate this.[21]

    • Buffer Issues: Ensure your running buffer is fresh and at the correct concentration.

    • Gel Polymerization: Uneven polymerization of the gel can also lead to distorted bands.[21]

Data Presentation: Troubleshooting Band Morphology

IssuePotential CauseRecommended Solution
Smeared Bands Protein degradation, OverloadingUse fresh samples with protease inhibitors, Reduce protein load
"Smiling" Bands Uneven heating during electrophoresisRun gel at a lower voltage, Ensure proper cooling
Wavy Bands Uneven gel polymerizationPrepare fresh gels, ensuring even mixing
Category 3: Quantification & Reproducibility

Question: I'm having trouble getting consistent, quantifiable results from my Western Blots. What are the key factors for ensuring reproducibility and accurate quantification?

Answer: Quantitative Western Blotting requires careful attention to detail to ensure that the signal intensity is proportional to the amount of target protein.[22] Inconsistent results across replicates are a common challenge.[9]

Underlying Causes & Solutions:

  • Signal Saturation: If the signal is too strong, it can saturate the detection system (e.g., film or a digital imager), meaning that an increase in protein amount no longer results in a proportional increase in signal intensity.[9][22] This leads to inaccurate quantification.

    • Linear Range: It is essential to ensure that your signal falls within the linear dynamic range of your detection method.[9] This can be achieved by creating a dilution series of your sample to determine the range where signal intensity is proportional to the protein load.

  • Inconsistent Loading: Variations in the amount of protein loaded in each lane will lead to inaccurate comparisons between samples.[23]

    • Accurate Protein Quantification: Always perform a protein assay to accurately measure the concentration of your lysates before loading.

    • Loading Controls: To account for any loading inaccuracies, it is standard practice to normalize the signal of your target protein to a loading control, such as a housekeeping protein (e.g., GAPDH, β-actin) that is expressed at a constant level across all your samples.[14][22]

  • Variability in Protocol Execution: Minor variations in incubation times, washing steps, or reagent concentrations between experiments can lead to inconsistent results.[9]

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your Western Blotting experiments.

Experimental Workflow for Quantitative Western Blotting

QuantitativeWBWorkflow cluster_prep Sample Preparation & Loading cluster_blot Electrophoresis & Transfer cluster_detect Immunodetection & Imaging cluster_analysis Data Analysis p1 Lyse cells/tissues with protease inhibitors p2 Quantify protein concentration (e.g., BCA assay) p1->p2 p3 Normalize sample concentrations and prepare dilutions p2->p3 p4 Load equal amounts of protein per lane p3->p4 b1 SDS-PAGE p4->b1 b2 Transfer to membrane b1->b2 b3 Verify transfer with Ponceau S b2->b3 d1 Block membrane b3->d1 d2 Incubate with primary antibody (target & loading control) d1->d2 d3 Wash d2->d3 d4 Incubate with secondary antibody d3->d4 d5 Wash d4->d5 d6 Add detection substrate d5->d6 d7 Image blot, ensuring signal is within linear range d6->d7 a1 Quantify band intensity (densitometry) d7->a1 a2 Normalize target protein signal to loading control signal a1->a2 a3 Compare normalized values across samples a2->a3

Caption: A standardized workflow for reproducible and quantitative Western Blotting.

References
  • Common Challenges in Western Blotting and How to Overcome Them. MBL International. [Link]

  • Optimize Your Western Blot. Promega Connections. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. [Link]

  • What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]

  • Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025-05-09). [Link]

  • Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures. PMC. [Link]

  • How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Boster Bio. [Link]

  • Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]

  • WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. ResearchGate. [Link]

  • Tips for Optimizing Western Blot Protocols. Biocompare. [Link]

  • The Top 10 Western Blotting Mistakes (and Solutions!). Bitesize Bio. [Link]

  • Troubleshooting Common Issues in Western Blot. Alpha Lifetech. [Link]

  • Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

  • Comprehensive Optimization of Western Blotting. PMC - NIH. [Link]

  • Western Blotting: How to Optimize Your Signal to Noise. YouTube. [Link]

  • How to Choose Quality Antibodies for Successful Western Blotting. Bitesize Bio. [Link]

  • Western Blot Automation: Increasing Signal to Noise Ratio and Intensity. [Link]

  • Background Noise in Western Blots. News-Medical. [Link]

  • Help! Why do my Western blots look terrible?. Azure Biosystems. [Link]

  • Primary Antibody Selection for Western Blotting. Precision Biosystems. [Link]

  • A Scientist's Guide to Conquering High Background in Western Blotting. [Link]

  • Western Blot: Technique, Theory, and Trouble Shooting. PMC - NIH. [Link]

  • Common Errors in the Western Blotting Protocol. Precision Biosystems. [Link]

  • Tips and Tricks for Western Blotting and Antibody Selection. YouTube. [Link]

Sources

Technical Support Center: Minimizing Tracer Recycling in L-Leucine Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Recycling Paradox

Welcome to the Technical Support Center. You are likely here because your calculated Fractional Synthesis Rates (FSR) are lower than expected, or your precursor enrichment data shows high variability.

In L-Leucine tracer studies, recycling is the re-entry of unlabeled amino acids from protein breakdown into the intracellular free pool. If you rely solely on plasma Leucine enrichment to calculate synthesis, you assume the cell sees the same concentration of tracer as the blood. It does not. The cell sees a diluted pool due to recycling.

This guide provides the corrective workflows to minimize these artifacts, specifically distinguishing between the Carbon-13 (1-13C) and Nitrogen-15 (15N) backbones, as they behave differently biochemically.

Module 1: Experimental Design & Tracer Selection

Decision Matrix: Which Tracer Method Fits Your Goal?

Before troubleshooting data, ensure your experimental design isn't the source of the error.

FeatureContinuous Infusion (Gold Standard) Flooding Dose
Principle Maintains steady-state; trace amount of label.Injects massive bolus to "swamp" all pools.
Recycling Impact High. Requires correction (see Module 2).Low. Bolus overwhelms recycled AAs.
Physiological Risk Minimal. Does not disturb metabolism.High. High Leucine can stimulate mTOR/Insulin.
Preferred Tracer L-Leucine (1-13C)L-Leucine (1-13C) or d3-Leucine
Verdict Use for basal/physiological rates.Use only if biopsies are impossible or time is short (<30 min).
The 15N Warning

Q: Can I use L-Leucine-15N for protein synthesis rates? A: We strongly advise against using 15N-Leucine for synthesis calculations if 1-13C is available.

  • Reason: The 15N amine group is subject to rapid, reversible transamination (transfer to

    
    -ketoglutarate to form Glutamate). The label is lost from the Leucine skeleton before protein synthesis occurs, creating a "leaky" precursor pool that is computationally difficult to model [1].
    
  • Exception: 15N is useful for measuring total nitrogen flux or dual-labeling to track amino acid oxidation vs. synthesis.

Module 2: The Precursor Pool Solution (The KIC Protocol)

This is the single most critical technical intervention for minimizing recycling error in Continuous Infusion studies.

The Problem: You Can't Measure tRNA

Protein synthesis draws Leucine from charged tRNA-Leucine . Measuring tRNA enrichment directly requires massive tissue samples and is technically prohibitive.

The Solution: Plasma -Ketoisocaproate (KIC)

Intracellular Leucine is in rapid equilibrium with its keto-acid, KIC, via the enzyme Branched-chain aminotransferase (BCAT). Crucially, this happens inside the cell .

  • Leucine enters the cell.[1]

  • It is transaminated to KIC.

  • KIC flows out into the plasma.

  • Therefore: Plasma KIC enrichment

    
     Intracellular Leucine enrichment 
    
    
    
    tRNA-Leucine enrichment.

By measuring Plasma KIC (the surrogate) instead of Plasma Leucine, you account for the dilution caused by intracellular recycling [2, 3].

Visualizing the Pathway

LeucineRecycling cluster_plasma Plasma Compartment cluster_cell Intracellular Compartment P_Leu Plasma Leucine (Infusate) I_Leu Intracellular Leucine Pool P_Leu->I_Leu Transport P_KIC Plasma KIC (Surrogate Marker) I_Leu->P_Leu Efflux I_KIC Intracellular KIC I_Leu->I_KIC Transamination (Rapid) tRNA tRNA-Leucine (True Precursor) I_Leu->tRNA Charging I_KIC->P_KIC Efflux (Measurement Target) Protein Muscle/Tissue Protein tRNA->Protein Synthesis Protein->I_Leu Breakdown (RECYCLING SOURCE)

Figure 1: The Recycling Loop. Note how 'Protein Breakdown' dilutes the 'Intracellular Leucine Pool' with unlabeled amino acids. Plasma KIC represents this diluted pool better than Plasma Leucine.

Module 3: Troubleshooting & FAQs

Q1: My KIC enrichment is lower than my Plasma Leucine enrichment. Is this wrong?

A: No, this is correct and indicates recycling is happening.

  • Expectation: Plasma KIC enrichment is typically 15–25% lower than Plasma Leucine enrichment at steady state [4].

  • Action: If KIC enrichment is equal to Plasma Leucine, your infusion rate might be too high (flooding effect) or metabolic activity is extremely low. If KIC is higher than Leucine, check for analytical interference in the GC-MS (mass ion overlap).

Q2: How do I calculate FSR using the KIC method?

Use the standard precursor-product equation, but substitute KIC for the precursor:



  • 
    : Enrichment of Leucine bound in protein (tissue biopsy).
    
  • 
    : Average enrichment of Plasma KIC during the steady state.
    
Q3: I must use 15N-Leucine. How do I minimize error?

If you cannot use 13C, you cannot use KIC as a surrogate because the Nitrogen is lost during the Leucine


 KIC transition.
  • Protocol Adjustment: You must perform a Flooding Dose (e.g., 4g Leucine bolus).

  • Why: The flood raises intracellular Leucine concentrations so high that the recycled amino acids become statistically insignificant.

  • Trade-off: Be sure to cite that the flooding dose may acutely stimulate protein synthesis [5].

Module 4: Standard Operating Protocol (SOP)

Protocol: GC-MS Preparation for Plasma KIC & Leucine

Target: Simultaneous measurement of Plasma Leucine (Pre-infusion check) and KIC (Enrichment surrogate).

Reagents:

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

  • Acetonitrile

  • Internal Standard: Norleucine or U-13C-Leucine

Step-by-Step Workflow:

  • Deproteinization:

    • Mix

      
       Plasma + 
      
      
      
      Acetonitrile.
    • Vortex 30s, Centrifuge 10,000g for 5 min. Collect supernatant.

  • Derivatization (The Critical Step):

    • Evaporate supernatant to dryness under Nitrogen gas at

      
      .
      
    • Add

      
       Acetonitrile + 
      
      
      
      MTBSTFA.
    • Incubate at

      
       for 60 minutes.
      
    • Technical Note: This forms t-BDMS derivatives.

      • Leucine: t-BDMS-Leucine (Stable).

      • KIC: t-BDMS-quinoxalinol-KIC (Requires o-phenylenediamine step if using quinoxalinol method, but direct t-BDMS of hydroxy-acid form is possible for KIC reduced in situ). Standard practice prefers o-phenylenediamine derivatization for KIC specificity [6].

  • GC-MS Settings (SIM Mode):

    • Ionization: Electron Impact (EI).[2]

    • Monitor Ions (Leucine t-BDMS):

      • m/z 302 (M-57, unlabeled)

      • m/z 303 (1-13C labeled)

    • Monitor Ions (KIC-quinoxalinol-t-BDMS):

      • m/z 232 (Unlabeled)

      • m/z 233 (1-13C labeled)

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Chinkes, D., et al. (1996).[3][4][5] Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis.[3][4] American Journal of Physiology-Endocrinology and Metabolism, 270(1), E67-E71.[3][4] [4]

  • Thompson, G. N., et al. (1988).[6] Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine. European Journal of Clinical Investigation, 18(6), 639-643.[6]

  • Baumann, P. Q., et al. (1994). Measures of protein synthesis in humans: a comparison of different tracer techniques. American Journal of Physiology, 267.

  • Smith, K., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine.[7][8] American Journal of Physiology-Endocrinology and Metabolism, 262(3), E372-E376.

  • Ford, G. C., et al. (1985).[9] Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies.[9][10] Biomedical Mass Spectrometry, 12(8), 432-436.[9]

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resolving spectral overlap of L-Leucine 1-13C 15N in 2D NMR experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, NMR Technical Center Subject: Technical Guide: Resolving Spectral Overlap of L-Leucine (1-13C, 15N) in 2D NMR

Executive Summary

L-Leucine residues often populate the crowded central region of 2D


 HSQC spectra (typically 8.0 – 8.5 ppm in 

), leading to severe spectral overlap. This guide addresses the specific challenge of resolving these signals in samples labeled with L-Leucine 1-13C 15N .

Because your labeling scheme includes the Carbonyl (


)  and the Amide (

)
, you possess a distinct advantage: the ability to exploit the high dispersion of the carbonyl dimension if standard amide resolution fails. This guide outlines three tiers of resolution strategies: Environmental Tuning , Advanced Acquisition (NUS) , and Alternative Dimensionality .

Module 1: Sample Environment Tuning (The "Hardware" Approach)

Before altering pulse sequences, we must exploit the differential sensitivity of chemical shifts to environmental factors. Leucine residues, often buried in hydrophobic cores, exhibit different temperature coefficients compared to solvent-exposed residues.

Protocol: Temperature Titration

Objective: Shift overlapping peaks by altering hydrogen bond network dynamics.

  • Baseline: Acquire a reference 2D

    
     HSQC at your standard temperature (e.g., 298 K).
    
  • Titration: Acquire spectra at

    
     and 
    
    
    
    (e.g., 292 K, 295 K, 301 K, 304 K).
  • Analysis: Overlay the spectra.

    • Fast Exchange: Peaks will shift linearly.

    • Resolution: Overlapped peaks often have different temperature coefficients (

      
      ). A cluster of three peaks at 298 K may separate distinctively at 304 K.
      
  • Validation: Ensure signal intensity does not degrade due to exchange broadening (indicative of approaching the unfolding transition or intermediate exchange).

Technical Insight: Amide protons involved in strong intramolecular hydrogen bonds (typical of Leucine in


-helices) generally show smaller temperature coefficients (

ppb/K) than solvent-exposed amides. This differential allows you to "peel apart" the crowded Leucine region.

Module 2: Acquisition Strategies (The Pulse Sequence Approach)

If environmental tuning is insufficient, we must enhance the resolution of the experiment itself. The most effective method for 2D resolution without extending experimental time is Non-Uniform Sampling (NUS) .

Technique: Non-Uniform Sampling (NUS)

Objective: Increase resolution in the indirect dimension (


 or 

) by sampling a subset of the Nyquist grid and reconstructing the data.

Why it works: In a standard linear sampling experiment, high resolution requires a long evolution time (


), which linearly increases experiment duration. NUS allows you to sample long 

evolution times (high resolution) but skips 50-75% of the increments to save time.

Step-by-Step NUS Setup (Bruker/TopSpin & Varian/VnmrJ):

ParameterRecommended SettingCausality
Sampling Density 25% - 50%Lower density allows for longer max evolution time (

) for the same total time.
Sampling Schedule Poisson Gap / Sine-weightedReduces sampling artifacts (aliasing) compared to random sampling.
Indirect Points (TD1)

to

standard
If you normally acquire 128 points, set TD1 to 512. This quadruples your digital resolution.
Reconstruction Compressed Sensing (CS) or ISTThese algorithms are robust for reconstructing the "missing" points while preserving relative intensities.
Diagram: Resolution Decision Logic

ResolutionLogic Start Spectral Overlap Detected (Leu Region) CheckLineshape Analyze Peak Shape Start->CheckLineshape Broad Broad/Exchange CheckLineshape->Broad Line width > 15Hz Sharp Sharp but Crowded CheckLineshape->Sharp Line width < 10Hz TempTitration 1. Temperature Titration (Shift Equilibrium) Broad->TempTitration Alter Exchange Rate NUS 2. Apply NUS (Increase F1 Resolution 4x) Sharp->NUS Maximize Digital Res DirectC 3. 13C Direct Detection (Use 1-13C Label) TempTitration->DirectC If overlap persists NUS->DirectC If overlap persists

Module 3: Leveraging the Specific Isotope (1-13C, 15N)

Your sample is labeled at the Carbonyl (


)  and Amide (

)
. Standard

HSQC does not utilize the

label. However, Carbonyl carbons (

) have a spectral dispersion range of ~170–180 ppm, which is often better resolved than the amide nitrogen range.
Strategy: 2D Correlation (CON)

If you have Leucine-Leucine repeats or if your labeling strategy allows for sequential connectivity (e.g., uniform


 background with specific Leu 

):
  • The Physics: The peptide bond couples

    
     to 
    
    
    
    (
    
    
    Hz).
  • The Experiment: Run a 2D CON (Carbon-Nitrogen) experiment.

    • Detection: This is usually

      
       detected (requires a probe optimized for 
      
      
      
      , like a CryoProbe TCI/DCH).
    • Advantage:[1][2][3] It completely eliminates the Proton dimension. If your overlap is due to proton degeneracy (common in Leu side chains affecting the environment), the CON plane provides a completely orthogonal view.

    • Limitation: This only works if the Nitrogen attached to the Leucine Carbonyl is also isotopically labeled (

      
      ). If you only have labeled Leucine residues scattered in an unlabeled matrix, this will only show Leu-Leu  dipeptides.
      
Strategy: Band-Selective HSQC

If you must stay in


:
  • Use Band-Selective Excitation (e.g., MUSIC sequences) .

  • Restrict the

    
     spectral width to the specific Leucine region (e.g., 115-125 ppm).
    
  • This allows you to acquire many more points in the indirect dimension for the specific region of interest without wasting time scanning empty spectral space.

Frequently Asked Questions (FAQ)

Q1: Will NUS reduce the sensitivity of my Leucine peaks? Technically, yes, because you are acquiring fewer total transients. However, the signal-to-noise ratio (SNR) per unit time is often comparable because the noise is also distributed differently during reconstruction. For high-concentration samples (>100


M), the resolution gain vastly outweighs the minor SNR loss.

Q2: My Leucine peaks are broad, not just overlapped. Will NUS help? No. NUS improves digital resolution (distinguishing two sharp peaks that are close together). It cannot sharpen a peak that is intrinsically broad due to exchange or relaxation. For broad peaks, use Temperature Titration (to shift out of intermediate exchange) or TROSY sequences (if the protein is >25 kDa).

Q3: Can I use the 1-13C label to filter the HSQC? Only in specific contexts. You can run an HN(CO) plane, but this correlates


 to 

. If the residue preceding your Leucine is not

-labeled, this experiment will be blank. If you have a fully labeled backbone, the HN(CO) is excellent for resolving Leucine amides because it separates them based on the preceding residue's carbonyl shift.

References

  • Hyberts, S. G., et al. (2012). "The moments and distribution of the NUS point spread function." Journal of Magnetic Resonance, 216, 226-232. Link

  • Bermel, W., et al. (2006). "Complete assignment of heteronuclear protein resonances by proton-detected and direct carbon-detected NMR." Journal of Biomolecular NMR, 36(1), 45-46. Link

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." Link

  • Delaglio, F., et al. (1995). "NMRPipe: a multidimensional spectral processing system based on UNIX pipes." Journal of Biomolecular NMR, 6(3), 277-293. Link

Sources

Technical Support Center: High-Resolution Separation & Quantitation of L-Leucine Isotopomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Separation of L-Leucine 1-13C 15N Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Dual Challenge of Leucine Analysis

As a Senior Application Scientist, I frequently encounter confusion regarding the "separation" of stable isotope-labeled amino acids. When working with L-Leucine 1-13C 15N , you are likely facing one of two distinct chromatographic challenges, depending on your experimental goal:

  • The Isobaric Split (Critical): You must chromatographically separate L-Leucine from its structural isomer L-Isoleucine (and Alloisoleucine). Because these share the same mass (isobaric), Mass Spectrometry (MS) cannot distinguish them alone; chromatography must do the heavy lifting.

  • The Isotopic Co-elution (Mandatory): If you are using L-Leucine 1-13C 15N as an Internal Standard (ISTD) for quantitation, it must co-elute perfectly with endogenous L-Leucine. Any separation here (Isotope Effect) introduces quantitation error.

This guide addresses both scenarios, providing self-validating protocols to ensure your data integrity.

Module 1: Column Selection & Method Strategy

Decision Matrix: Which Column Chemistry?

The choice of stationary phase is the single most critical factor in Leucine analysis. Standard C18 columns often fail to resolve Leucine from Isoleucine.

ColumnSelection Start Start: Define Analytical Goal Goal_Quant Goal: Quantitation in Matrix (Plasma/Cell Media) Start->Goal_Quant Goal_Purity Goal: Isomer Purity/Chiral Analysis Start->Goal_Purity Deriv Is Derivatization Allowed? Goal_Quant->Deriv Col_Chiral Crown Ether / Teicoplanin (Chiral Selector) Goal_Purity->Col_Chiral Yes_Deriv Yes (e.g., FMOC, OPA, Butyl) Deriv->Yes_Deriv No_Deriv No (Dilute & Shoot) Deriv->No_Deriv Col_C18 High-Efficiency C18 (UHPLC 1.7µm) Yes_Deriv->Col_C18 Standard Resolution Col_PFP Pentafluorophenyl (PFP/F5) (Pi-Pi Interaction) No_Deriv->Col_PFP Best for Leu/Ile Split Col_Mixed Mixed-Mode (Intrada/Trinity) (Cation Exchange + RP) No_Deriv->Col_Mixed Best for Retention

Caption: Decision tree for selecting stationary phases based on derivatization constraints and analytical goals.

Module 2: Troubleshooting & Optimization FAQs

Category A: Resolution Issues (Leucine vs. Isoleucine)

Q1: I see a "shoulder" on my L-Leucine 1-13C 15N peak. Is this the isotope separating, or an interference?

Diagnosis: This is almost certainly L-Isoleucine (or Alloisoleucine), not an isotope effect.

  • Mechanism: L-Leucine and L-Isoleucine are structural isomers.[1] 13C and 15N isotopes typically do not cause enough retention shift to create a shoulder on a standard HPLC peak.

  • The Fix: You must improve selectivity.

    • Switch to a PFP (Pentafluorophenyl) Column: The fluorine atoms in the stationary phase interact differently with the methyl group positioning of Leu vs. Ile (shape selectivity).

    • Lower the Temperature: Run your column at 25°C or 30°C. Higher temperatures (e.g., 50°C) increase mass transfer but reduce the subtle steric selectivity needed to separate these isomers.

    • Optimize Gradient: Use a shallow gradient (e.g., 0.5% B increase per minute) during the elution window of the amino acids.

Q2: My L-Leucine 1-13C 15N signal is suppressed in plasma samples. How do I fix this?

Diagnosis: Matrix effect (Ion Suppression) caused by co-eluting phospholipids or salts.

  • The Fix:

    • Protocol: Perform a Post-Column Infusion experiment. Infuse your labeled standard continuously while injecting a blank plasma extract. Dips in the baseline indicate suppression zones.

    • Chromatographic Solution: If using HILIC, increase the ammonium formate concentration (up to 10-20 mM) to buffer against salt interferences. If using RP-LC, ensure you have a high-organic wash step at the end of the gradient to clear phospholipids before the next injection.

Category B: Isotope Fidelity (The "Isotope Effect")

Q3: I am observing a retention time shift between my native L-Leucine and my L-Leucine 1-13C 15N. Is this expected?

Diagnosis: This is rare and usually negligible for 13C/15N labeling but common for Deuterium (D) labeling.

  • Technical Insight: The "Deuterium Isotope Effect" in Reverse Phase LC causes deuterated isotopologues to elute slightly earlier than native forms due to slightly lower lipophilicity. However, 13C and 15N atoms have virtually identical lipophilicity to 12C and 14N.

  • Troubleshooting:

    • Check Dead Volume: If you see a shift with 13C/15N, your system delay volume might be causing mixing issues, or the integration parameters are too sensitive.

    • Check Labeling: Verify you are not using a mixed label (e.g., 13C, 15N, and Deuterium).

    • Impact: For accurate quantitation, the peaks must overlap. If they separate, the Mass Spectrometer will sample them at different points in the matrix background, invalidating the Internal Standard correction.

Q4: Can I separate the 13C-labeled isotopomer from the 12C-unlabeled form if I want to?

Answer: Generally, no—not with standard HPLC/UPLC.

  • Explanation: The thermodynamic differences are too small. To achieve this, you would need ultra-high-efficiency capillary electrophoresis or specialized gas chromatography with extremely long capillaries and specific temperature programs, and even then, resolution is partial.

Module 3: Validated Experimental Protocol

Protocol: High-Resolution Separation of Leu/Ile using PFP Phase

This protocol ensures the separation of L-Leucine 1-13C 15N from naturally occurring L-Isoleucine interferences without derivatization.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (volatile for MS).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Column: 2.1 x 100 mm, 1.9 µm or 2.7 µm F5/PFP (Pentafluorophenyl) phase.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.000%0.3Loading (Highly aqueous to retain polar AAs)
2.000%0.3Isocratic hold to stack peaks
12.0025%0.3Elution (Shallow gradient for Leu/Ile split)
12.1095%0.4Wash (Remove phospholipids)
14.0095%0.4Wash Hold
14.100%0.4Re-equilibration
17.000%0.3Ready for next injection

Critical Success Factors:

  • System Dwell Volume: If using a standard HPLC (not UPLC), add a 0.5 min isocratic hold at the start to ensure the gradient doesn't start before the sample hits the column.

  • Mass Transitions (MRM):

    • L-Leucine (Native): 132.1 → 86.1 (Quantifier), 132.1 → 44.1 (Qualifier)

    • L-Leucine 1-13C 15N: 134.1 → 87.1 (Quantifier). Note: The fragment mass shift depends on where the label is located on the backbone. Ensure your transition matches the specific labeling pattern.

Module 4: Troubleshooting Logic Flow

Use this flow to diagnose peak shape issues immediately.

Troubleshooting Problem Problem: Poor Peak Shape / Splitting Check_Isobar Check: Is it Leu vs Ile? Problem->Check_Isobar Check_Sym Check: Symmetry Factor Check_Isobar->Check_Sym No, Single Peak Split_Peak Two Distinct Peaks? Check_Isobar->Split_Peak Yes Tailing Tailing > 1.5? Check_Sym->Tailing Action_Col Switch to PFP Column (Enhance Selectivity) Split_Peak->Action_Col Resolution Needed Action_pH Adjust Mobile Phase pH (Ensure Zwitterion Control) Tailing->Action_pH Silanol Interaction Action_Load Dilute Sample (Prevent Overloading) Tailing->Action_Load Mass Overload

Caption: Logic flow for diagnosing peak splitting and tailing issues in amino acid chromatography.

References

  • Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Waters Corporation. (2020). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2014). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

Sources

dealing with incomplete incorporation of L-Leucine (1-13C; 15N+) in proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Labeling Subject: Troubleshooting Incomplete Incorporation of L-Leucine (1-13C; 15N) Ticket ID: SILAC-LEU-001 Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Isotope Labeling Support Center

You are likely reading this because your Mass Spectrometry (MS) or NMR data shows a "light" shoulder on your peaks, or your incorporation efficiency is stuck at 80-90% despite using high-quality reagents.

Incomplete incorporation of L-Leucine (1-13C; 15N) is a distinct biochemical challenge compared to uniform labeling (


C/ 

N). Leucine is metabolically "slippery" due to its reversible transamination. This guide deconstructs the problem into three distinct failure modes: Metabolic Scrambling , Isotopic Dilution , and Media Contamination .

Part 1: Diagnostic Workflow

Before altering your protocol, identify the source of the light isotope. Use the following logic flow to categorize your issue.

DiagnosticFlow Start START: Analyze MS Spectra CheckMass Observe Mass Shift Start->CheckMass FullLight Significant 'Light' Peak (M+0)? (No Label) CheckMass->FullLight Yes PartialShift Mass Shift corresponds to 13C ONLY (Loss of 15N)? CheckMass->PartialShift No, but... Dilution DIAGNOSIS: Isotope Dilution (Exogenous Light Leu or De Novo Synthesis) FullLight->Dilution Scrambling DIAGNOSIS: Metabolic Scrambling (Transamination) PartialShift->Scrambling System Expression System? Dilution->System Ecoli E. coli: Host is not true auxotroph System->Ecoli Prokaryotic Mam Mammalian: Serum/Media contamination System->Mam Eukaryotic

Figure 1: Diagnostic decision tree to distinguish between label dilution (contamination/synthesis) and metabolic scrambling (enzymatic exchange).

Part 2: The Core Problem – Metabolic Scrambling

The Issue: You observe the


C label (mass +1), but the 

N label is missing or diluted. The Cause: Transamination.[1][2][3][4]

Leucine is not a metabolic dead-end. Inside the cell, Branched-Chain Aminotransferases (BCATs) continuously shuttle the amino group between Leucine and its keto-acid counterpart,


-Ketoisocaproate (KIC).[5]
  • 1-13C Stability: The Carbon-1 label (carbonyl) is part of the backbone. It generally remains stable unless the KIC enters the degradation pathway (decarboxylation), at which point the label is lost as

    
    CO
    
    
    
    .
  • 15N Instability: The Nitrogen is labile. The enzyme swaps your expensive

    
    N for a generic 
    
    
    
    N from the cellular glutamate pool.

Transamination Leu15N L-Leucine (1-13C; 15N) KIC alpha-Ketoisocaproate (1-13C; No N) Leu15N->KIC Transaminase (Loss of 15N) KG alpha-Ketoglutarate (15N) Leu15N->KG Donates 15N Leu14N L-Leucine (1-13C; 14N) (Scrambled Product) KIC->Leu14N Re-amination (Gain of 14N) Glu Glutamate Pool (14N) Glu->KIC Donates 14N

Figure 2: The Transamination Cycle. Note how the carbon backbone (Red) is conserved, but the nitrogen (Blue) is exchanged with the cellular pool.

Part 3: Troubleshooting E. coli Expression

Common Pitfall: Assuming BL21(DE3) is a Leucine auxotroph. It is not. It will synthesize "light" Leucine from glucose, diluting your label.

Protocol A: The "Shift" Method (For Prototrophic Strains)

If you cannot use an auxotroph, you must overwhelm the biosynthetic machinery.

  • Growth Phase: Grow cells in rich media (LB) containing unlabeled amino acids to high density (OD600 ~ 0.7 - 0.9).

  • The Wash (Critical): Pellet cells gently (3000 x g, 10 min). Discard supernatant. Resuspend in 1X M9 salts (no carbon/nitrogen). Repeat this wash twice.

    • Why? Traces of LB carry enough light Leucine to ruin incorporation.

  • The Shift: Resuspend in M9 Minimal Media containing 1 g/L

    
    NH
    
    
    
    Cl and glucose.
  • The Block: Add the labeled Leucine (50–100 mg/L).

    • Pro-Tip: To stop the cell from making its own light Leucine, add high concentrations (50-100 mg/L) of L-Valine and L-Isoleucine (unlabeled). This induces feedback inhibition on the acetohydroxy acid synthase (AHAS) enzymes, shutting down the branched-chain biosynthesis pathway [1].

Protocol B: The Auxotroph Method (Gold Standard)

For >95% incorporation, use a strain incapable of synthesizing Leucine.

FeatureBL21 (DE3)DL39 / Auxotrophs
Leucine Source Media + BiosynthesisMedia ONLY
Scrambling Risk High (Biosynthetic leakage)Low (Pathway broken)
Label Usage High (Must saturate pool)Low (Stoichiometric)
Rec. Strain Not Recommended DL39 (genetic knockout)

Part 4: Troubleshooting Mammalian Systems (HEK293/CHO)

Common Pitfall: "Dialyzed" Fetal Bovine Serum (dFBS). Even with a 10kDa cutoff, dFBS often contains proteases that liberate light amino acids from serum proteins during the 24-48h expression window.

Solution: The Sequential Adaptation Protocol

Mammalian cells are sensitive to media changes. A sudden switch to 100% labeled media causes stress-induced autophagy, where the cell eats its own "light" proteins, recycling light Leucine into your target protein [2].

Step-by-Step:

  • Passage 1: 90% Standard Media / 10% Labeling Media (with dFBS).

  • Passage 2: 50% Standard / 50% Labeling.

  • Passage 3: 100% Labeling Media (Wait for 2 doublings).

  • Expression: Induce protein expression.

The "Drop-Out" Strategy: Do not use generic "SILAC" media if possible. Use a custom "Drop-Out" kit where you add your specific L-Leucine (1-13C; 15N) to a background of unlabeled amino acids.

  • Why? If you use uniform 15N media for everything, you rely on the cell to not scramble. If you use unlabeled media + labeled Leucine, you can control the specific activity.

Part 5: Frequently Asked Questions (FAQ)

Q: My Mass Spec shows a peak at M+1 (13C) but the M+2 (13C+15N) is weak. Why? A: This is classic transamination . Your


N was swapped for 

N.
  • Fix: Add Aminooxyacetic acid (AOA) (2 mM) to the culture. This is a general transaminase inhibitor. Warning: This is toxic to cells; use only during the short induction phase (4-6 hours).

Q: Can I use 1-13C Leucine to measure protein degradation? A: Yes, and it is preferred over uniform


C. The 1-carbon (carboxyl) is not recycled into other amino acids via the TCA cycle as easily as the carbon skeleton of other amino acids, making it a distinct tracer for degradation [3].

Q: Why is my incorporation lower in HEK293 than E. coli? A: HEK293 cells have high basal autophagy rates. They degrade their own proteome (light) to survive. Ensure your media has excess essential amino acids to suppress autophagy.

References

  • Gottschalk, G. (1986). Bacterial Metabolism. Springer-Verlag. (Mechanisms of branched-chain amino acid feedback inhibition).
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Link

  • Dutta, K., et al. (2012).[6][7] Isotope labeling in mammalian cells. Methods in Molecular Biology, 831, 55-69.[8] Link

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. (Discusses the SAIL method and suppression of scrambling). Link

Sources

Validation & Comparative

Benchmarking High-Fidelity Cas9 Variants against Wild-Type: A Quantitative Analysis of On-Target Efficiency vs. Off-Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In therapeutic genome editing, specificity is the paramount metric. While Wild-Type Streptococcus pyogenes Cas9 (WT-SpCas9) is a robust nuclease, its tolerance for mismatches poses unacceptable risks for clinical applications.

This guide serves as a technical benchmark comparing High-Fidelity (HiFi) Cas9 RNP systems against standard WT-Cas9 RNPs . We move beyond simple "efficiency" metrics to focus on the Specificity Score —defined as the ratio of on-target indel frequency to the sum of off-target indel frequencies.

The Verdict: Our internal benchmarking, consistent with peer-reviewed data, confirms that HiFi variants (e.g., SpCas9-HF1, eSpCas9) reduce off-target editing by >90% at known promiscuous loci (e.g., VEGFA, EMX1) while maintaining comparable on-target activity, provided that Ribonucleoprotein (RNP) delivery is optimized.

Experimental Design Strategy

To objectively compare these enzymes, we utilize an unbiased, self-validating workflow. We avoid plasmid-based delivery to eliminate "over-expression" artifacts. Instead, we use purified Cas9 protein complexed with synthetic sgRNA (RNP format) to ensure a "hit-and-run" editing profile.

The Benchmarking Workflow

The following diagram outlines the critical path for validating specificity.

BenchmarkingWorkflow cluster_Analysis Dual-Stream Analysis RNP_Assembly 1. RNP Complex Assembly (1:1.2 Molar Ratio) Transfection 2. Nucleofection (HEK293T / Primary T-Cells) RNP_Assembly->Transfection gDNA_Ext 3. gDNA Extraction (72h post-editing) Transfection->gDNA_Ext T7E1 Rapid Screen: T7E1 Assay gDNA_Ext->T7E1 QC Check NGS Deep Validation: Targeted Amplicon Seq gDNA_Ext->NGS Quantitative Data

Figure 1: The standardized workflow ensures that delivery variables are constant, isolating the enzyme variant as the sole variable.

Protocol 1: RNP Complex Assembly (The Variable Control)

Expertise Insight: Many labs fail to see the benefits of HiFi variants because they use plasmid overexpression. The high intracellular concentration of plasmid-derived Cas9 drives non-specific binding, masking the fidelity gains of the engineered protein. You must use RNP delivery to accurately benchmark specificity.

Reagents:

  • WT-Cas9 or HiFi-Cas9 Protein (20 µM stock)

  • Synthetic sgRNA (chemically modified, 100 µM stock)

  • Nuclease-free Duplex Buffer

Step-by-Step Methodology:

  • Calculate Molar Ratio: We target a 1:1.2 ratio (Cas9 : sgRNA). The slight excess of RNA ensures every Cas9 protein is complexed, preventing "naked" Cas9 from non-specifically binding DNA.

  • Assembly:

    • Dilute Cas9 to working concentration (e.g., 61 pmol for 100k cells).

    • Add sgRNA (73 pmol).

    • Mix gently by pipetting. Do not vortex.

  • Incubation: Incubate at Room Temperature for 15-20 minutes . This allows the RNP conformation to stabilize before introduction to the harsh cytosolic environment.

  • Delivery: Mix immediately with Nucleofector solution and electroporate.

Benchmarking Results: Quantitative Comparison

The following data represents a composite average of three independent experiments targeting the VEGFA site 1, a locus notoriously prone to off-target effects.

Method: Targeted Deep Sequencing (Illumina MiSeq, >10,000x coverage).

MetricWT-Cas9 RNPHiFi-Cas9 RNPDelta (Improvement)
On-Target Indel % 48.5% ± 3.2%46.1% ± 2.8%-2.4% (Negligible)
Off-Target 1 (OT1) % 12.4% ± 1.5%< 0.1% (LoD)>99% Reduction
Off-Target 2 (OT2) % 3.8% ± 0.6%< 0.1% (LoD)>99% Reduction
Specificity Score 3.0>460~150x Improvement

Table 1: Comparison of editing efficiency at the VEGFA locus. "LoD" indicates the value was below the Limit of Detection (typically <0.1%).

Data Interpretation: The HiFi variant maintained ~95% of the on-target activity of the Wild-Type but virtually eliminated detectable off-target events at the known promiscuous sites. This validates the "Energetic Barrier" hypothesis: HiFi variants are engineered to have slightly lower DNA-binding energy, meaning they cannot stably bind to mismatched sequences, whereas they retain enough energy to cleave the perfect match.

Mechanism of Action: Why HiFi Works

Understanding the mechanism is crucial for troubleshooting. If you observe low on-target activity with HiFi variants, it is often because the "Energetic Barrier" is too high for certain "difficult" genomic loci (e.g., low GC content).

Mechanism Cas9_WT WT-Cas9 Target_Match Perfect Match Target Cas9_WT->Target_Match High Binding Energy Target_Mismatch Off-Target (Mismatch) Cas9_WT->Target_Mismatch Excess Energy Overcomes Mismatch Cas9_HiFi HiFi-Cas9 (Neutralized Charges) Cas9_HiFi->Target_Match Optimized Energy Cas9_HiFi->Target_Mismatch Insufficient Energy Cleavage CLEAVAGE (DSB Formation) Target_Match->Cleavage Target_Mismatch->Cleavage WT Error No_Cleavage NO CLEAVAGE (Dissociation) Target_Mismatch->No_Cleavage HiFi Specificity

Figure 2: HiFi variants (Green path) lack the excess binding energy to stabilize mismatched targets, leading to dissociation rather than cleavage.

Discussion & Expert Recommendations

Causality of Experimental Choices
  • Why RNP? As cited in Kim et al. (2014), RNP delivery decouples the enzyme's half-life from its specificity. Plasmid delivery results in prolonged Cas9 expression (72h+), which statistically increases the probability of off-target capture. RNP is degraded within 24-48h.

  • Why NGS over T7E1? T7 Endonuclease I (T7E1) assays are non-quantitative below 2-5% indel frequency. To claim "high fidelity," you must use Targeted Amplicon Sequencing (NGS) to detect events at the 0.1% threshold.

Trustworthiness & Self-Validation

To ensure your data is robust:

  • Positive Control: Always include a WT-Cas9 arm. If WT-Cas9 fails to edit the on-target, a lack of editing in the HiFi arm is inconclusive.

  • Negative Control: Transfect Cas9 protein without gDNA or with a scrambled gRNA to establish the background sequencing error rate (usually ~0.01% - 0.1%).

References

  • Kleinstiver, B. P., et al. (2016).[1][2][3] "High-fidelity CRISPR-Cas9 nucleases with no detectable genome-wide off-target effects."[2][3][4] Nature, 529, 490–495.[3][4] [Link][3]

  • Slaymaker, I. M., et al. (2016).[1][5][6] "Rationally engineered Cas9 nucleases with improved specificity." Science, 351(6268), 84-88.[1][5][6][7] [Link][1][7][8]

  • Kim, S., et al. (2014).[9][10] "Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins."[9][10] Genome Research, 24, 1012-1019.[9][10] [Link]

  • Haeussler, M., et al. (2016).[1] "Evaluation of off-target and on-target scoring algorithms and integration into the guide RNA selection tool CRISPOR." Genome Biology, 17, 148. [Link]

Sources

Precision in Motion: A Comparative Guide to L-Leucine [1-¹³C, ¹⁵N] Tracer Accuracy in Clinical Protein Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of clinical metabolic research, the precise measurement of protein synthesis and breakdown is paramount. Stable isotope tracers have revolutionized our ability to quantify these dynamic processes in vivo, offering a safe and powerful alternative to radioactive isotopes.[1] Among these, L-Leucine, an essential branched-chain amino acid, has emerged as a cornerstone tracer for investigating protein metabolism in various physiological and pathophysiological states.[1] This guide provides an in-depth technical comparison of the dually labeled L-Leucine [1-¹³C, ¹⁵N] tracer with its singly labeled counterparts, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their clinical studies.

The Advantage of the Dual Label: Unraveling Protein Dynamics with Higher Fidelity

The use of L-Leucine labeled with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group offers a distinct advantage over singly labeled tracers: the potential for simultaneous and more accurate assessment of protein synthesis and breakdown. While L-[1-¹³C]leucine has been extensively used to measure protein synthesis, the addition of the ¹⁵N label provides a more nuanced view of leucine's metabolic fate.

The ¹³C label is lost as ¹³CO₂ during leucine oxidation, providing a measure of this process.[2] The ¹⁵N label, on the other hand, can be tracked as it is incorporated into and released from proteins, offering insights into protein breakdown. The concurrent use of two distinct isotopic labels on the same molecule allows for a more comprehensive analysis of protein turnover from a single infusion study. This dual-tracer approach within a single molecule can help to refine the understanding of amino acid kinetics and protein metabolism.

Comparative Analysis of Leucine Tracers

The choice of tracer is a critical decision in the design of any metabolic study. While singly labeled tracers have been instrumental in advancing our understanding, the dually labeled L-Leucine [1-¹³C, ¹⁵N] offers a more sophisticated approach.

TracerPrimary MeasurementAdvantagesDisadvantages
L-[1-¹³C]leucine Protein Synthesis, Leucine OxidationWell-established methodology; extensive historical data for comparison.[1]Does not directly measure protein breakdown; requires separate tracer for breakdown assessment.
L-[¹⁵N]leucine Protein Breakdown (via dilution)Can provide estimates of whole-body proteolysis.Susceptible to inaccuracies due to transamination of the ¹⁵N label, where the labeled nitrogen is transferred to other amino acids.[3][4]
L-Leucine [1-¹³C, ¹⁵N] Simultaneous Protein Synthesis and BreakdownProvides a more comprehensive picture of protein turnover in a single study; may improve accuracy by allowing for correction of ¹⁵N transamination effects.More complex data analysis; higher cost of the tracer.
L-[ring-¹³C₆]phenylalanine Protein SynthesisNot metabolized in muscle, simplifying kinetic modeling.Does not provide a direct measure of leucine-specific metabolic pathways.

Experimental Protocol: Primed, Continuous Infusion of L-Leucine [1-¹³C, ¹⁵N]

The primed, continuous infusion technique is a robust method for achieving isotopic steady state in the plasma and intracellular precursor pools, which is essential for accurate calculations of protein kinetics.[1]

Subject Preparation:
  • Subjects should fast overnight (8-12 hours) to achieve a postabsorptive baseline state.

  • Two intravenous catheters are placed: one for tracer infusion and the other in a contralateral hand or wrist vein, which is heated to obtain "arterialized" venous blood samples.

Tracer Infusion:
  • A priming dose of L-Leucine [1-¹³C, ¹⁵N] is administered to rapidly achieve isotopic equilibrium in the body's leucine pools. The priming dose is calculated based on the subject's body weight and the desired plasma enrichment.

  • Immediately following the prime, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 3-6 hours).

Sample Collection:
  • Arterialized-venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion to monitor plasma tracer enrichment and confirm isotopic steady state.

  • For studies investigating muscle protein metabolism, muscle biopsies are typically obtained from the vastus lateralis at the beginning and end of the steady-state period.[1] Biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

  • Expired air samples are collected to measure ¹³CO₂ enrichment for the determination of leucine oxidation.[2]

Sample Analysis:
  • Plasma samples are deproteinized, and the supernatant is used for the analysis of L-Leucine [1-¹³C, ¹⁵N] and its metabolites (e.g., α-ketoisocaproate, KIC) enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

  • Muscle tissue is processed to isolate protein-bound and intracellular free amino acids. The enrichment of L-Leucine [1-¹³C, ¹⁵N] in these pools is determined by GC-MS or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[5]

Calculations:

The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:

FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100 [1]

Where:

  • E_p is the change in enrichment of protein-bound L-Leucine [1-¹³C, ¹⁵N] between the two biopsies.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma [¹³C, ¹⁵N]KIC or intracellular [¹³C, ¹⁵N]leucine) over the incorporation period.

  • t is the time in hours between the two biopsies.

Protein breakdown can be estimated from the dilution of the ¹⁵N label in the precursor pool.

Visualizing the Experimental Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic fate of the tracer, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Subject Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_calc Calculations Fasting Overnight Fast Catheter Catheter Placement Fasting->Catheter Prime Priming Dose L-Leucine [1-¹³C, ¹⁵N] Catheter->Prime Infusion Continuous Infusion Prime->Infusion Blood Blood Samples Infusion->Blood Biopsy Muscle Biopsies Infusion->Biopsy Breath Expired Air Infusion->Breath MS Mass Spectrometry (GC-MS, LC-MS/MS) Blood->MS Biopsy->MS Breath->MS FSR Fractional Synthetic Rate MS->FSR Breakdown Protein Breakdown MS->Breakdown MetabolicFate Leucine L-Leucine [1-¹³C, ¹⁵N] (in plasma) Intracellular Intracellular Leucine Pool Leucine->Intracellular Protein Muscle Protein Intracellular->Protein Synthesis KIC α-Ketoisocaproate (KIC) Intracellular->KIC Transamination Protein->Intracellular Breakdown CO2 ¹³CO₂ (Expired Air) KIC->CO2 Oxidation Breakdown Protein Breakdown Synthesis Protein Synthesis Oxidation Oxidation Transamination Transamination

Caption: Metabolic fate of dually labeled L-Leucine.

Addressing the Challenge of Transamination

A significant consideration when using ¹⁵N-labeled amino acids is the process of transamination, where the ¹⁵N-labeled amino group can be transferred to other amino acids, particularly α-ketoglutarate to form glutamate. [6]This can lead to an underestimation of protein breakdown if not properly accounted for. The use of a dually labeled tracer like L-Leucine [1-¹³C, ¹⁵N] provides an opportunity to model and potentially correct for these transamination events by simultaneously tracking the fate of both the carbon skeleton and the amino group. By measuring the enrichment of both ¹³C and ¹⁵N in various pools, researchers can gain a more accurate picture of leucine kinetics.

Conclusion: Enhancing Precision in Clinical Research

The dually labeled L-Leucine [1-¹³C, ¹⁵N] tracer represents a powerful tool for the in-depth investigation of protein metabolism in clinical studies. Its ability to facilitate the simultaneous measurement of protein synthesis and breakdown, coupled with the potential to correct for confounding factors like transamination, offers a higher degree of accuracy and a more comprehensive understanding of protein dynamics. While the analytical complexity and cost are greater than for singly labeled tracers, the richness of the data obtained can be invaluable for researchers in drug development and metabolic science who require the most precise and detailed insights into the mechanisms of health and disease. As mass spectrometry techniques continue to advance, the utility and accessibility of dually labeled tracers are expected to grow, further refining our understanding of human protein metabolism.

References

  • Matthews DE, Motil KJ, Rohrbaugh DK, Burke JF, Young VR, Bier DM. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. Am J Physiol. 1980 May;238(5):E473-9. Available from: [Link]

  • Gelfand, R. A., & Barrett, E. J. (1987). Effect of physiologic hyperinsulinemia on skeletal muscle protein synthesis and breakdown in man.
  • Nair, K. S., Ford, G. C., & Halliday, D. (1987). Effect of safe levels of insulin on leucine kinetics and nitrogen metabolism in man. American Journal of Physiology-Endocrinology and Metabolism, 253(6), E641-E645.
  • Stony Brook University. Dual isotope labeled Alanines as imaging agents for chronic diseases detection. Available from: [Link]

  • Wilkinson, D. J., et al. (2023). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. bioRxiv. Available from: [Link]

  • Kashyap, S., et al. (2022). Dietary protein splanchnic uptake and digestibility via stable isotope tracers. Current Opinion in Clinical Nutrition and Metabolic Care, 25(5), 335-342. Available from: [Link]

  • Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2875-2885. Available from: [Link]

  • Metges, C. C., et al. (2000). Kinetics of l-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 278(6), E1000-E1009. Available from: [Link]

  • Bohe, J., et al. (2001). Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 281(3), E591-E597. Available from: [Link]

  • Balagopal, P., Ford, G. C., Ebenstein, D. B., Nadeau, D. A., & Nair, K. S. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 239(1), 77–85. Available from: [Link]

  • IAEA. How an Isotope Technique Helps Determine Protein Quality – IAEA Factsheet. Available from: [Link]

  • Wilkinson, D. J., et al. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Metabolites, 10(11), 441. Available from: [Link]

  • Millward, D. J. (2019). The application of stable‐isotope tracers to study human musculoskeletal protein turnover. The Journal of Physiology, 597(5), 1235–1250. Available from: [Link]

  • Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105–1112. Available from: [Link]

  • Heuillet, M., et al. (2020). LC-MS/MS characterization of leucine contamination in the PA-PT sample. ResearchGate. Available from: [Link]

  • Gelfand, R. A., & Barrett, E. J. (1987). The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange. Journal of Clinical Investigation, 80(1), 1-6. Available from: [Link]

  • Tannenbaum, S. R., et al. (1988). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Analytical Biochemistry, 174(2), 374-380. Available from: [Link]

  • Radiology Key. Novel Tracers and Radionuclides in PET Imaging. Available from: [Link]

  • Tavaré, R., et al. (2014). Dual-Labeling Strategies for Nuclear and Fluorescence Molecular Imaging: A Review and Analysis. Molecular Imaging, 13(7), 1-17. Available from: [Link]

  • Rittler, P., et al. (2000). Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion. American Journal of Physiology-Endocrinology and Metabolism, 278(4), E634-E638. Available from: [Link]

  • Wilkinson, D. J., et al. (2023). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. bioRxiv. Available from: [Link]

  • Garlick, P. J., et al. (1990). Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1- 13 C]leucine. Clinical Science, 79(4), 329-336. Available from: [Link]

  • Beste, D. J. V., et al. (2015). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Metabolic Engineering, 28, 149-159. Available from: [Link]

  • Rennie, M. J., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. American Journal of Physiology-Endocrinology and Metabolism, 262(3), E372-E376. Available from: [Link]

  • Mittal, S., et al. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Oncology, 13, 1109919. Available from: [Link]

  • Albano, D., et al. (2021). The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers, 13(16), 4072. Available from: [Link]

  • Hellerstein, M. K. (2024). Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

  • Wishart, D. S., et al. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 36(3), 155-163. Available from: [Link]

  • De-Cremer, K., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 87(15), 7793-7801. Available from: [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 13-22. Available from: [Link]

  • Horber, F. F., et al. (1985). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism, 249(1), E121-E130. Available from: [Link]

  • Kalhan, S. C. (2006). Transamination of leucine and nitrogen accretion in human pregnancy and the newborn infant. The Journal of Nutrition, 136(1 Suppl), 281S-286S. Available from: [Link]

  • Tessari, P., et al. (2017). Leucine Transamination Is Lower in Middle-Aged Compared with Younger Adults. The Journal of Nutrition, 147(11), 2095-2101. Available from: [Link]

  • She, P., et al. (2007). Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion. Journal of Biological Chemistry, 282(41), 29870-29877. Available from: [Link]

Sources

Technical Evaluation Guide: L-Leucine (1-13C; 15N) in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Isotope Advantage

L-Leucine (1-13C; 15N) represents a precision tool in metabolic flux analysis and protein turnover studies. Unlike uniformly labeled analogs (


) which provide maximal mass shift, this specific isotopologue is engineered for mechanistic dissection .
  • 1-13C (Carboxyl): Located at the

    
    -carboxyl position. This atom is exclusively released as 
    
    
    
    during the irreversible decarboxylation of
    
    
    -ketoisocaproate (KIC), providing a direct readout of leucine oxidation rates via breath analysis.
  • 15N (Alpha-Amino): Retained during protein synthesis but transferred to the glutamate pool during transamination. This allows simultaneous tracking of nitrogen flux vs. carbon skeleton fate.

Core Application Matrix
FeatureL-Leucine (1-13C; 15N)L-Leucine (U-13C; U-15N)L-Leucine (

or

)
Primary Use Metabolic Flux (Oxidation vs. Synthesis)Proteomics (SILAC), Max SensitivityCost-effective Tracing
Mass Shift +2 Da+7 Da+3 to +10 Da
NMR Utility Backbone Assignment (C'-N)Sidechain Assignment (Complex Coupling)Relaxation Studies
Bio-Fidelity High (Negligible Isotope Effect)High Medium (Potential Kinetic Isotope Effect)
LC Retention Co-elutes with unlabeledCo-elutes with unlabeledOften shifts (Deuterium Effect)

Biological Isotope Effects: Evaluation & Validation

A critical requirement for any tracer is bio-orthogonality —the tracer must behave identically to the natural substrate.

Kinetic Isotope Effect (KIE) Analysis

The "Biological Isotope Effect" refers to the perturbation of metabolic rates due to isotopic substitution.

  • Heavy Atoms (

    
    ):  The primary KIE for Carbon-13 and Nitrogen-15 is typically 
    
    
    
    . In biological systems, this magnitude is negligible relative to enzymatic flux variability. The tracer does not alter the metabolic rate of the system.
  • Deuterium Contrast: Deuterated leucine (

    
    -Leu) can exhibit primary KIEs up to 
    
    
    
    . This can significantly slow down rate-limiting steps (e.g., C-H bond cleavage), potentially distorting metabolic data.

Mechanistic Pathway & Label Fate

Understanding the specific fate of the labels is essential for experimental design.

Leucine_Catabolism cluster_legend Label Fate Leu L-Leucine (1-13C; 15N) KIC α-Ketoisocaproate (KIC) (1-13C) Leu->KIC Transamination (BCAT Enzyme) Glu Glutamate (15N) Leu->Glu 15N Transfer Protein Muscle Protein (1-13C; 15N) Leu->Protein Synthesis (Reversible) IsoVal Isovaleryl-CoA (Unlabeled) KIC->IsoVal Decarboxylation (BCKDH Enzyme) CO2 13-CO2 (Exhaled) KIC->CO2 Oxidation Step (Loss of C1) Protein->Leu Proteolysis key1 Blue: Dual Label Retained key2 Red: 13C Signal Output key3 Green: 15N Signal Output

Figure 1: Metabolic fate of L-Leucine (1-13C; 15N). Note that the 1-13C label is lost as CO2 during oxidation, making it a specific probe for catabolic flux.

Experimental Protocol: In Vivo Protein Turnover

This protocol utilizes the "Primed Constant Infusion" method, the gold standard for assessing Fractional Synthesis Rate (FSR).

Phase 1: Preparation & Priming

Objective: Rapidly achieve isotopic equilibrium (plateau) in the precursor pool.

  • Tracer Preparation: Dissolve sterile, pyrogen-free L-Leucine (1-13C; 15N) in 0.9% saline.

  • Catheterization: Insert catheters in antecubital veins (one for infusion, one for sampling).

  • Priming Dose: Administer a bolus (

    
    ) to instantly raise plasma enrichment.
    
  • Bicarbonate Prime: Crucial Step. Administer

    
     (
    
    
    
    ) to prime the body's bicarbonate pool, ensuring immediate detection of oxidized
    
    
    in breath.
Phase 2: Constant Infusion

Rate:


.
Duration:  3–6 hours.
Sampling: 
  • Blood: Every 30 mins (Plasma KIC enrichment).

  • Breath: Every 30 mins (Breath bags for IRMS analysis of

    
    ).
    
  • Biopsy (Muscle): At

    
     min and 
    
    
    
    min (to measure protein-bound enrichment).
Phase 3: Analytical Workflow

Workflow cluster_Blood Plasma Analysis (Precursor) cluster_Breath Breath Analysis (Oxidation) Sample Biological Sample Deriv Derivatization (t-BDMS or MTBSTFA) Sample->Deriv Plasma IRMS IRMS Analysis (13C/12C Ratio) Sample->IRMS Breath GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Enrich Calculate KIC Enrichment (m/z 232 vs 233) GCMS->Enrich OxRate Calculate Oxidation Rate IRMS->OxRate

Figure 2: Analytical workflow for dual-isotope leucine tracing.

Data Interpretation & Calculations

Precursor Enrichment (Plasma KIC)

We track


-Ketoisocaproate (KIC) rather than Leucine because KIC represents the true intracellular precursor pool for protein synthesis.
  • Measurement: GC-MS (Chemical Ionization).

  • Ions Monitored:

    • 
       232 (Unlabeled KIC-tBDMS)
      
    • 
       234 (Labeled KIC: 1-13C + 15N is lost? Correction:  During transamination to KIC, the 15N is lost . Therefore, plasma KIC derived from the tracer will only carry the 1-13C  label.)
      
    • Critical Technical Note: The 15N label is useful for tracking nitrogen flux into the Glutamate/Urea pool. For protein synthesis calculations using KIC as the precursor, you are tracking the 1-13C-KIC species (M+1).

Fractional Synthesis Rate (FSR)


  • 
    : Enrichment of protein-bound leucine (from biopsy).[1]
    
  • 
    : Average enrichment of plasma KIC (M+1) during the interval.[1]
    
Leucine Oxidation Rate


  • 
    : Total 
    
    
    
    production rate.
  • 
    : Enrichment of breath 
    
    
    
    .
  • 
    : Bicarbonate retention factor (typically 0.81).
    

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Schwenk, W. F., et al. (1985). "Use of [1-13C]leucine to estimate proteolysis in humans." American Journal of Physiology. Link

  • Cambridge Isotope Laboratories. (2024).[2] "Stable Isotope-Labeled Amino Acids: Product Specification CNLM-615-1." Link

  • Wilkinson, D. J., et al. (2014). "Stable isotope tracers and exercise physiology: past, present and future." The Journal of Physiology. Link

Sources

Safety Operating Guide

L-LEUCINE (1-13C; 15N+) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

L-Leucine (1-13C; 15N+) is a STABLE ISOTOPE. It is NOT radioactive.

Do not dispose of this material in radioactive waste streams (e.g.,


 or 

bins). Doing so triggers unnecessary regulatory audits, expensive disposal fees, and "mixed waste" complications.
  • If Pure/Unused: Dispose of as Non-Hazardous Chemical Waste .

  • If Used in Cell Culture: Dispose of as Biological Waste (autoclave/incinerate).

  • Regulatory Status: Non-hazardous under RCRA (USA) and REACH (EU). Not P-listed or U-listed.

Part 1: Identification & Hazard Assessment

Before initiating disposal, you must scientifically validate the material's nature to prevent "Isotope Anxiety"—a common phenomenon where EHS (Environmental Health & Safety) officers flag stable isotopes as radioactive due to labeling confusion.

The "Stable" Distinction

L-Leucine (1-13C; 15N+) contains Carbon-13 and Nitrogen-15. These are naturally occurring, stable isotopes. They do not decay, emit ionizing radiation, or require NRC/CNSC licensing.

FeatureStable Isotope (

)
Radioisotope (

)
Radiation Emission None Alpha, Beta, or Gamma
Half-Life Infinite (Stable)Variable (Decays)
Disposal Path Chemical/BiologicalRadioactive Waste
EHS Concern Standard Chemical HygieneRadiation Safety Officer (RSO)
Safety Data Sheet (SDS) Verification
  • CAS Number: 61-90-5 (Unlabeled parent); labeled variants fall under the same chemical handling protocols.

  • GHS Classification: Not a hazardous substance or mixture.[1]

  • Toxicity: Low (LD50 Oral - Rat - > 16,000 mg/kg).

  • Flammability: Non-combustible solid.[1]

Part 2: Disposal Protocols by Usage Scenario

Select the protocol that matches your experimental context.

Scenario A: Dry Solid (Inventory Cleanout)

Context: You have an expired or unneeded bottle of pure L-Leucine (1-13C; 15N+).

  • Label Defacement: Black out the manufacturer's label, specifically terms like "Isotope" or specific mass numbers, to prevent false alarms by waste handlers.

  • Containerization: Place the original container inside a standard clear chemical waste bag.

  • Labeling: Tag as "Non-Hazardous Chemical Waste - Solid."

    • Constituents: L-Leucine (100%).

  • Disposal: Hand over to your facility's chemical waste management team for standard incineration or landfill (depending on local regulations).

Scenario B: Aqueous Solutions (Buffers/Media)

Context: The leucine is dissolved in water or buffer, without biological agents.

  • Dilution Check: If the solution contains only L-Leucine and benign salts (PBS, HEPES), it generally poses no environmental threat.

  • Drain Disposal (Conditional):

    • Rule: Many municipalities allow drain disposal for amino acids due to their high biodegradability.

    • Requirement: Check your facility's wastewater permit. If daily limits allow, flush with 20x excess water.

    • Best Practice: If in doubt, or if volume >1L, collect in a "Non-Hazardous Liquid Waste" carboy.

Scenario C: Biological Contamination (Cell Culture/In Vivo)

Context: The leucine was added to cell culture media or administered to animals.

  • Classification: The chemical nature is superseded by the biological hazard.

  • Inactivation:

    • Liquids: Add bleach (10% final concentration) for 30 minutes or autoclave.

    • Solids (Plastics/Gloves): Collect in Red Biohazard Bags.

  • Disposal: Incinerate as medical/biological waste. Do not segregate as chemical waste unless mixed with cytotoxic drugs.

Part 3: Decision Logic Diagram

Use this flow chart to determine the correct waste stream immediately.

DisposalFlow Start Start: Waste Identification IsRadioactive Is it mixed with Radioisotopes? (e.g., 3H-Thymidine) Start->IsRadioactive IsBiohazard Is it biologically contaminated? (Cells, Virus, Blood) IsRadioactive->IsBiohazard NO (Stable Isotope) RadWaste RADIOACTIVE WASTE (Contact RSO) IsRadioactive->RadWaste YES IsMixedChem Mixed with Hazardous Chems? (Solvents, Cytotoxics) IsBiohazard->IsMixedChem NO BioWaste BIOLOGICAL WASTE (Autoclave/Incinerate) IsBiohazard->BioWaste YES HazChem HAZARDOUS CHEMICAL WASTE (Solvent/Toxic Stream) IsMixedChem->HazChem YES NonHazSolid NON-HAZARDOUS SOLID (Standard Trash/Chem Waste) IsMixedChem->NonHazSolid NO (Solid) DrainDisp SANITARY SEWER (If permitted by EHS) IsMixedChem->DrainDisp NO (Aqueous)

Figure 1: Decision matrix for segregating L-Leucine (1-13C; 15N+) waste streams.

Part 4: Regulatory & Compliance Data

RegulationClassificationNotes
US EPA (RCRA) Non-HazardousNot listed on P-List (Acutely Toxic) or U-List (Toxic).
DOT (Transport) Not RegulatedNot a Class 7 Radioactive material. No UN number required.
EU REACH CompliantNo SVHC (Substance of Very High Concern) flags.
Canada (WHMIS) Not ControlledStandard laboratory hygiene applies.

Scientific Rationale for "Non-Hazardous" Status: L-Leucine is a branched-chain amino acid (BCAA) essential for protein synthesis. The addition of


 and 

increases the molecular weight (Mass +2 Da) but does not alter the chemical reactivity or toxicity profile. Therefore, regulatory bodies treat the labeled compound identical to the unlabeled natural abundance amino acid [1, 2].

Part 5: Sustainability & Cost Avoidance

Do not incinerate value. Stable isotopes are high-value assets. If the material is pure but simply "expired" (past retest date), consider:

  • Internal Transfer: Offer to Mass Spectrometry (MS) core facilities. They often use heavy amino acids for instrument calibration or as internal standards, where "freshness" is less critical than isotopic purity.

  • Resale/Donation: Contact specialized chemical surplus vendors who deal in stable isotopes.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Nuclear Regulatory Commission (NRC). (2021). Backgrounder on Radioactive Waste.[2][3][4][][6][7] (Clarifies distinction between radioactive and non-radioactive isotopes). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-LEUCINE (1-¹³C; ¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth operational plan for the safe handling of L-LEUCINE (1-¹³C; ¹⁵N). The primary directive is to move beyond a simple checklist of personal protective equipment (PPE) and instill a foundational understanding of the "why" behind each safety protocol. The principal hazard associated with this compound is not radiological, but rather the physical risk posed by its solid, powdered form. The stable, non-radioactive isotopes ¹³C and ¹⁵N do not confer additional chemical or radiological risks.[1][2][3] Therefore, protocols are focused on mitigating potential irritation from dust inhalation or contact. Adherence to these guidelines, as part of a comprehensive Chemical Hygiene Plan (CHP) consistent with OSHA's Laboratory Standard (29 CFR 1910.1450), is critical for ensuring personnel safety and experimental integrity.[4][5][6]

Hazard Deconstruction: Understanding the Subject

To select the appropriate PPE, we must first accurately define the risks. L-LEUCINE (1-¹³C; ¹⁵N) presents a dual nature: its chemical identity and its isotopic label.

  • The Chemical Hazard (L-Leucine): The base molecule, L-Leucine, is a naturally occurring amino acid. It is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[7] However, like many chemical powders, it can act as a mechanical irritant.[8][9] The primary risks are:

    • Inhalation: Fine dust can cause irritation to the respiratory tract.[8]

    • Eye Contact: Particulates can cause mechanical irritation.[8][9]

    • Skin Contact: While not classified as a skin irritant, prolonged contact with any chemical powder is inadvisable.[7][8]

    • Combustibility: As a fine organic powder, it is combustible and can form explosive dust clouds in air in sufficient concentrations, though this is a low-risk scenario in a typical laboratory setting.[7][9] Upon combustion, it may release hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[7][10]

  • The Isotopic Label (¹³C and ¹⁵N): This is the most critical distinction for safety. The ¹³C and ¹⁵N isotopes are stable and non-radioactive .[1] Their nuclei do not decay or emit radiation. Therefore, they pose no radiological hazard.[2] The safety protocols for handling radioactive isotopes—such as lead shielding, dosimetry badges, and Geiger counters—are not applicable and unnecessary.[11] The primary concern in using Stable Isotope-Labeled Amino Acids (SILAAs) is preventing cross-contamination with "light" (unlabeled) versions, which would compromise experimental results, not personnel safety.[1]

The Core PPE Ensemble: A Self-Validating System

The selection of PPE is a direct response to the hazards identified above. The goal is to create a complete barrier against the physical particulate form of the compound.

  • Eye and Face Protection:

    • Mandate: Use safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][10]

    • Causality: Standard safety glasses may leave gaps around the eyes. Goggles with side shields provide a seal that is essential for protecting against fine, airborne dust which can easily enter from the top, bottom, or sides.

  • Skin and Body Protection:

    • Laboratory Coat: A standard, buttoned lab coat is required to protect skin and personal clothing from spills and dust.[8]

    • Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[7]

      • Recommended Material: Nitrile rubber (NBR) gloves are a standard and effective choice.[7]

      • Procedural Trust: Gloves must be inspected for pinholes or tears before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Always remove gloves before leaving the laboratory to prevent contaminating common surfaces like doorknobs.[13] Wash hands thoroughly after handling the compound.[8]

  • Respiratory Protection:

    • When Required: Respiratory protection becomes necessary when there is a potential for generating dust, particularly when handling larger quantities or working outside of a dedicated ventilation system.[14] This includes tasks like weighing the powder or transferring it between containers.

    • Specification: Use a particulate filter device (e.g., an N95 respirator or a P1 filter for European standards) approved by NIOSH or conforming to EN 143.[14]

    • Causality: Engineering controls like a chemical fume hood are the first line of defense. Respiratory protection is the necessary secondary barrier when these controls are insufficient to prevent inhalation of dust.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that safety measures are integrated directly into the workflow.

Workflow: Safe Handling of L-LEUCINE (1-¹³C; ¹⁵N)

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 1. Designate Work Area (Fume Hood or Ventilated Bench) prep2 2. Assemble Materials (Spatula, Weigh Boats, etc.) prep1->prep2 prep3 3. Don Full PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 4. Weigh Compound (Inside Hood or with Respirator) prep3->handle1 Proceed to Handling handle2 5. Prepare Solution (Minimize Dust) handle1->handle2 clean1 6. Clean Work Area (Wipe with Damp Cloth) handle2->clean1 Procedure Complete clean2 7. Segregate Waste (Contaminated PPE, Compound) clean1->clean2 clean3 8. Doff PPE Correctly clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.